Boc-l-asn-o-ch2-f-ch2-cooh
Description
BenchChem offers high-quality Boc-l-asn-o-ch2-f-ch2-cooh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-l-asn-o-ch2-f-ch2-cooh including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O7/c1-18(2,3)27-17(25)20-13(9-14(19)21)16(24)26-10-12-6-4-11(5-7-12)8-15(22)23/h4-7,13H,8-10H2,1-3H3,(H2,19,21)(H,20,25)(H,22,23)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWBGOLGDZZFEJ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Boc-l-asn-o-ch2-f-ch2-cooh
The following technical guide details the chemical structure, properties, and application of Boc-L-Asn-O-CH₂-Ph-CH₂-COOH (CAS 73401-72-6).
Note on Nomenclature: The string o-ch2-f-ch2-cooh in the topic request is identified as a typographic variant of O-CH2-Ph-CH2-COOH found in specific chemical catalog databases. The "f" denotes the Phenyl (Ph) ring of the PAM (4-(hydroxymethyl)phenylacetic acid) linker. This guide addresses the correct chemical entity: Boc-L-Asn-PAM-OH .
Part 1: Chemical Constitution & Structural Logic
Identity and Classification
-
Compound Name: N-α-t-Boc-L-Asparagine-4-(hydroxymethyl)phenylacetic acid ester
-
Common Identifier: Boc-L-Asn-PAM-OH[1]
-
Molecular Formula: C₁₈H₂₄N₂O₇
-
Role: Pre-formed amino acid-linker conjugate for Boc-chemistry Solid Phase Peptide Synthesis (SPPS).
Structural Architecture
This molecule is a tripartite conjugate designed to solve specific challenges in peptide synthesis. It consists of three distinct functional domains:
-
The Protecting Group (Boc): The tert-butyloxycarbonyl group protects the N-terminus of the Asparagine.[5] It is acid-labile (removable by TFA) but stable to bases.
-
The Amino Acid (L-Asn): L-Asparagine is the C-terminal residue of the target peptide. Crucially, in this pre-formed state, its C-terminal carboxyl group is already esterified.
-
The Linker (PAM): The 4-(hydroxymethyl)phenylacetic acid moiety serves as the "handle."
-
Proximal End (Ester): The benzyl ester linkage to Asn is stable to TFA (used for Boc removal) but cleaved by HF (hydrogen fluoride) at the end of synthesis.
-
Distal End (Carboxyl): The free carboxylic acid (-CH2-COOH) allows coupling to an aminomethyl resin without activating the amino acid itself.
-
Structural Diagram (Graphviz)
Part 2: Mechanistic Function & Advantages
The "Pre-Formed Handle" Strategy
In standard SPPS, one might couple the linker to the resin first, and then couple the first amino acid. However, coupling Boc-Asn-OH directly to a hydroxyl-functionalized resin (esterification) is chemically difficult and prone to side reactions.
The Solution: Boc-L-Asn-PAM-OH is synthesized in solution, purified, and then coupled to the resin.
Prevention of Side Reactions (The Asn Problem)
Asparagine is notorious in peptide synthesis for dehydration . When the C-terminal carboxyl of Boc-Asn-OH is activated (e.g., by carbodiimides) for coupling, the side-chain amide (
By using Boc-L-Asn-PAM-OH :
-
The Asn C-terminus is already an ester (protected).
-
The activation required to load the resin happens on the Linker's carboxyl group (
). -
This site is spatially distant from the Asn side chain, effectively eliminating the risk of dehydration during the resin-loading step.
Physicochemical Properties Table[10]
| Property | Value | Relevance |
| Appearance | White Powder | Visual purity check. |
| Purity (HPLC) | ≥ 98% | Critical for minimizing deletion sequences. |
| Melting Point | 165-170 °C | Indicator of crystallinity and purity. |
| Solubility | DCM, DMF, DMSO | Compatible with standard SPPS solvents. |
| Optical Rotation | Confirming L-enantiomer integrity. | |
| Storage | 2-8 °C, Desiccated | Hydrolytically sensitive over long periods. |
Part 3: Experimental Protocols
Protocol: Loading Boc-L-Asn-PAM-OH onto Aminomethyl Resin
Objective: Functionalize Aminomethyl Polystyrene resin to create a PAM-Asn resin with a substitution level of ~0.5–0.8 mmol/g.
Reagents:
-
Boc-L-Asn-PAM-OH (1.5 eq relative to resin sites)
-
DIC (Diisopropylcarbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
DMF (Dimethylformamide) (Solvent)
-
Aminomethyl Polystyrene Resin
Step-by-Step Methodology:
-
Resin Swelling:
-
Place resin in a reactor vessel.
-
Wash with DCM (3x) and DMF (3x) to fully swell the polymer matrix.
-
-
Activation:
-
Dissolve Boc-L-Asn-PAM-OH and HOBt in a minimum volume of DMF.
-
Add DIC. Stir for 5 minutes to form the active ester of the linker tail.
-
Note: Do not use basic activators (like HBTU/DIEA) if avoiding racemization is paramount, though the linker is achiral. Neutral activation is preferred.
-
-
Coupling:
-
Add the activated solution to the swollen resin.
-
Shake at room temperature for 2–4 hours.
-
Monitoring: Perform a Kaiser Test (Ninhydrin). The resin beads should turn from blue (free amines) to colorless (blocked) as the coupling proceeds.
-
-
Capping (Optional but Recommended):
-
Wash resin with DMF.
-
Add Acetic Anhydride/Pyridine in DMF to cap any unreacted aminomethyl groups.
-
This prevents truncated sequences ("deletion peptides") from growing on unreacted sites.
-
-
Washing:
-
Wash thoroughly with DMF (5x) and DCM (5x).
-
Dry under vacuum if storing, or proceed immediately to Boc removal.
-
Protocol: The Boc De-protection Cycle
Once loaded, the resin enters the standard Boc cycle:
-
Deprotection: Treat with 50% TFA (Trifluoroacetic acid) in DCM (20 min).
-
Mechanism: Removes the N-terminal Boc group. The PAM ester linkage remains stable.
-
-
Wash: DCM (3x), Isopropanol (1x), DCM (3x).
-
Neutralization: Treat with 5% DIEA in DCM (2x 2 min).
-
Mechanism: Neutralizes the protonated amine salt (
) to a free amine ( ).
-
-
Coupling: Add next Boc-Amino Acid + Activator.
Protocol: Final Cleavage (HF)
The PAM linkage is highly stable to TFA (acidolysis) but cleaves in liquid Hydrogen Fluoride (HF).
-
Reagent: Anhydrous HF + Scavenger (e.g., Anisole/p-Cresol).
-
Conditions: 0°C for 60 minutes.
-
Result: The benzyl ester bond between Asn and the Phenyl ring breaks. The peptide is released with a free C-terminal Carboxyl group (
).
Part 4: Workflow Visualization
References
-
Chem-Impex International. Product Datasheet: Boc-L-Asn-O-CH2-Ph-CH2-COOH (CAS 73401-72-6).[2] Retrieved from
-
Sigma-Aldrich. Boc-L-Asn-O-CH2-Ph-CH2-COOH Product Specification. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Boc-Asn derivatives. Retrieved from
- Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society.
- Mitchell, A. R., et al. (1978). "Preparation of aminomethyl-polystyrene resin and its use in the solid phase synthesis of peptides." Journal of Organic Chemistry. (Describes the utility of PAM linkers).
Sources
Molecular weight and formula of Boc-l-asn-o-ch2-f-ch2-cooh
An In-depth Technical Guide to Boc-L-Asp-O-CH2-CHF-COOH: A Fluorinated Aspartic Acid Derivative
A Note on the Analyzed Compound: The requested compound, "Boc-l-asn-o-ch2-f-ch2-cooh," is not described in the currently available scientific literature, and its notation presents chemical ambiguities. This guide will focus on a chemically plausible and structurally related analogue: Boc-L-Asp(O-CH2-CHF-COOH)-OH , an ester derivative of Boc-L-aspartic acid with 3-fluoropropanoic acid. This analogue is selected for its chemical stability and relevance to the field of fluorinated amino acids.
Introduction to Fluorinated Amino Acid Derivatives
The strategic incorporation of fluorine into amino acids and peptides has become a powerful tool in medicinal chemistry and drug development.[1][2] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly modulate the physicochemical and biological properties of molecules.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity, and altered conformational preferences, making fluorinated amino acids highly sought-after building blocks for novel therapeutics.[3][4] This guide provides a comprehensive overview of the molecular characteristics, potential synthetic strategies, and applications of Boc-L-Asp(O-CH2-CHF-COOH)-OH, a representative fluorinated amino acid derivative.
Physicochemical Properties
The fundamental properties of Boc-L-Asp(O-CH2-CHF-COOH)-OH are summarized in the table below. These values are calculated based on its chemical structure and are essential for its application in experimental settings.
| Property | Value |
| Molecular Formula | C12H17FNO8 |
| Molecular Weight | 338.26 g/mol |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-[(3-fluoro-3-carboxypropyl)oxy]-4-oxobutanoic acid |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and alcohols |
Chemical Structure
The chemical structure of Boc-L-Asp(O-CH2-CHF-COOH)-OH features a Boc-protected alpha-amino group, an L-aspartic acid backbone, and a 3-fluoropropanoic acid moiety attached via an ester linkage to the side-chain carboxyl group.
Caption: Chemical structure of Boc-L-Asp(O-CH2-CHF-COOH)-OH.
Synthesis and Characterization
While a specific synthetic route for Boc-L-Asp(O-CH2-CHF-COOH)-OH is not published, a plausible approach would involve the esterification of the side-chain carboxyl group of a suitably protected aspartic acid derivative. A potential synthetic workflow is outlined below.
Hypothetical Synthetic Protocol
-
Protection of L-Aspartic Acid: The synthesis would commence with the protection of the α-amino group of L-aspartic acid with a tert-butyloxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O). The α-carboxyl group would also require protection, for instance, as a benzyl ester.
-
Esterification: The resulting protected aspartic acid derivative would then be esterified at the side-chain carboxyl group with a suitable 3-fluoro-propanol derivative, likely under standard esterification conditions such as using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
Deprotection: The final step would involve the selective removal of the α-carboxyl protecting group to yield the final product.
Caption: Hypothetical synthetic workflow for Boc-L-Asp(O-CH2-CHF-COOH)-OH.
Applications in Research and Drug Development
Fluorinated amino acids like Boc-L-Asp(O-CH2-CHF-COOH)-OH are valuable tools for researchers in several areas:
-
Peptide Synthesis: This compound can be used as a building block in solid-phase or solution-phase peptide synthesis to introduce a fluorinated moiety at a specific position.[5][6] The Boc protecting group allows for controlled, stepwise elongation of the peptide chain.[6][7]
-
Conformational Studies: The introduction of fluorine can influence the local conformation of a peptide backbone, which can be studied to understand protein folding and structure-activity relationships.
-
Metabolic Stability: The strong C-F bond can block sites of metabolic degradation, potentially increasing the in vivo half-life of a peptide therapeutic.[1]
-
Enzyme Inhibitors: The altered electronic properties due to the fluorine atom can be exploited to design potent and selective enzyme inhibitors.
Experimental Protocol: Incorporation into a Peptide
The following is a generalized protocol for the incorporation of Boc-L-Asp(O-CH2-CHF-COOH)-OH into a peptide using solid-phase peptide synthesis (SPPS).
-
Resin Preparation: A suitable solid support (e.g., Wang resin) pre-loaded with the C-terminal amino acid is deprotected to expose the free amino group.
-
Coupling: Boc-L-Asp(O-CH2-CHF-COOH)-OH is activated using a coupling reagent such as HBTU in the presence of a base like DIEA and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.
-
Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.
-
Deprotection: The Boc group of the newly added amino acid is removed with an acid, typically trifluoroacetic acid (TFA), to prepare for the next coupling cycle.
-
Chain Elongation: Steps 2-4 are repeated with subsequent amino acids until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Boc-L-Asp(O-CH2-CHF-COOH)-OH represents a valuable, albeit currently hypothetical, building block for the synthesis of fluorinated peptides and peptidomimetics. Its design leverages the well-established utility of the Boc protecting group in peptide chemistry and the advantageous properties conferred by fluorination. Further research into the synthesis and application of such fluorinated amino acid derivatives holds significant promise for the development of novel therapeutics with enhanced pharmacological profiles.
References
-
Pan, Y., et al. (2019). A mild, metal-free, regioselective carbofluorination of dehydroalanine derivatives has been developed. National Institutes of Health. URL: [Link]
-
Saini, N., et al. (2026). Enantioselective Mannich Reaction of 2-Fluoro-1,3-diketones to Ketimines: Access to Fluorinated α-Amino Acid Derivatives. Synfacts. URL: [Link]
-
Jäger, V., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. URL: [Link]
-
Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc. URL: [Link]
-
Mykhailiuk, P. K. (2020). Synthesis of complex unnatural fluorine-containing amino acids. RSC Medicinal Chemistry. URL: [Link]
-
Fengchen Group Co., Ltd. BOC-L-Asparagine (BOC-L-ASN) BP EP USP CAS 7536-55-2. URL: [Link]
-
National Center for Biotechnology Information. Boc-Asn(Trt)-OH. PubChem Compound Summary for CID 11385960. URL: [Link]
-
National Center for Biotechnology Information. N2-((tert-Butoxy)carbonyl)-L-asparagine. PubChem Compound Summary for CID 82035. URL: [Link]
-
Carl ROTH. Boc-L-Asparagine, 25 g. URL: [Link]
- Google Patents. Protecting groups for asparagine and glutamine in peptide synthesis.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 5. chemimpex.com [chemimpex.com]
- 6. BOC-L-Asparagine (BOC-L-ASN) BP EP USP CAS 7536-55-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
Solubility profile of Boc-l-asn-o-ch2-f-ch2-cooh in organic solvents
An In-depth Technical Guide Solubility Profile of Boc-L-Asn-O-CH2-F-CH2-COOH in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive examination of the solubility profile of Boc-L-Asn-O-CH2-F-CH2-COOH, a structurally complex, protected, and fluorinated amino acid derivative. We dissect the molecule's physicochemical properties, grounding our analysis in the principles of solute-solvent interactions. This whitepaper furnishes a detailed, field-proven experimental protocol for equilibrium solubility determination using the shake-flask method, coupled with robust analytical quantification. By presenting and interpreting a predictive solubility profile across a panel of common organic solvents, this guide offers researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies required to assess and manage the solubility challenges associated with such novel chemical entities.
The Imperative of Solubility Profiling in Drug Development
In the trajectory from discovery to clinical application, the intrinsic solubility of a drug candidate is a pivotal physicochemical parameter. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, the failure of a promising therapeutic agent. For complex molecules like Boc-L-Asn-O-CH2-F-CH2-COOH, which combines a hydrophobic protecting group, polar functionalities, and an ionizable acidic tail, predicting solubility is non-trivial. A systematic solubility profile in a well-chosen set of organic solvents is therefore not merely a data-gathering exercise; it is a fundamental necessity that informs purification, formulation, and preclinical development strategies. This guide provides the theoretical framework and a validated experimental workflow to generate and interpret such a profile.
Physicochemical Characterization of Boc-L-Asn-O-CH2-F-CH2-COOH
A molecule's solubility is dictated by its structure. The target compound, Boc-L-Asn-O-CH2-F-CH2-COOH, presents a fascinating case study in competing intramolecular forces.
Molecular Structure and Functional Group Analysis
The molecule can be deconstructed into three primary regions, each contributing distinct properties that influence its interaction with solvents:
-
The Boc-Protected Asparagine Head: The N-terminal tert-butoxycarbonyl (Boc) group is bulky and aliphatic, conferring significant hydrophobic character.[] This region will favor interactions with non-polar or moderately polar solvents. The asparagine side chain, with its primary amide (-CONH₂), is a polar, hydrogen-bond-donating and -accepting group, favoring interactions with polar, protic solvents.[2]
-
The Ether Linkage: The -O-CH₂- linker is a relatively non-polar, flexible bridge.
-
The Fluorinated Carboxylic Acid Tail: This terminus is highly polar. The carboxylic acid is a strong hydrogen bond donor and acceptor.[3] The presence of a fluorine atom on the adjacent carbon dramatically increases the acidity of the carboxylic acid through a powerful electron-withdrawing inductive effect.[4][5] This makes the proton on the -COOH group more likely to dissociate, a factor that becomes critical in basic or highly polar solvents.
Caption: Functional regions of Boc-L-Asn-O-CH2-F-CH2-COOH.
Guiding Principles of Solubility
The solubility of a solute in a given solvent is a function of the Gibbs free energy of mixing. Favorable interactions between solute and solvent molecules decrease this energy, leading to higher solubility.
-
Polarity and "Like-Dissolves-Like": This fundamental principle posits that substances with similar polarities are more likely to be soluble in one another. The solubility of our target molecule will depend on a solvent's ability to effectively solvate both its hydrophobic (Boc) and hydrophilic (amide, carboxylic acid) regions.[6]
-
Hydrogen Bonding: The asparagine amide and the carboxylic acid tail are potent hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (protic solvents like methanol or ethanol) can effectively solvate these groups. Polar aprotic solvents (like DMSO or DMF) can act as hydrogen bond acceptors, also leading to favorable interactions.
-
Acid-Base Chemistry: The highly acidic nature of the fluorinated carboxylic acid tail means that in the presence of a basic solvent, deprotonation can occur. The resulting carboxylate anion is significantly more polar than the neutral acid, which can dramatically increase solubility in polar solvents.[7]
Experimental Protocol: Equilibrium Solubility Determination
To ensure data is reliable and reproducible, a standardized protocol is essential. The "shake-flask" method is the gold-standard for determining equilibrium (thermodynamic) solubility.[7][8] This protocol is designed as a self-validating system by ensuring equilibrium is reached and by using a highly specific analytical method for quantification.
Selection of Solvent Panel
The choice of solvents should span a range of polarities and functionalities to build a comprehensive profile.
| Solvent Class | Example Solvent | Key Properties | Rationale |
| Polar Protic | Methanol (MeOH) | H-bond donor & acceptor | Mimics hydroxyl-rich environments; assesses H-bonding competition. |
| Polar Protic | Isopropanol (IPA) | Bulkier protic solvent | Evaluates steric hindrance effects on solvation. |
| Polar Aprotic | Acetonitrile (ACN) | Dipolar, weak H-bond acceptor | Common reverse-phase HPLC solvent; useful for purification insights. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High dielectric, strong H-bond acceptor | Excellent solvent for polar and amphiphilic compounds.[9] |
| Polar Aprotic | Dimethylformamide (DMF) | High dielectric, strong H-bond acceptor | Often used in peptide synthesis; strong solvating power.[9] |
| Ester | Ethyl Acetate (EtOAc) | Moderately polar, H-bond acceptor | Common extraction and chromatography solvent. |
| Chlorinated | Dichloromethane (DCM) | Apolar, weakly polarizable | Used in synthesis; assesses solubility in low-polarity media. |
| Aromatic | Toluene | Non-polar, Aromatic | Assesses solubility in hydrophobic, aromatic environments. |
Step-by-Step Shake-Flask Methodology
Objective: To determine the concentration of Boc-L-Asn-O-CH2-F-CH2-COOH in a saturated solution of a given solvent at a controlled temperature.
Materials:
-
Boc-L-Asn-O-CH2-F-CH2-COOH (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Analytical balance (±0.01 mg)
-
Orbital shaker with temperature control (set to 25 °C ± 1 °C)
-
Centrifuge capable of holding vials
-
0.22 µm PTFE syringe filters
-
Calibrated pipettes
-
HPLC system with UV detector
Protocol:
-
Preparation: Add an excess of solid Boc-L-Asn-O-CH2-F-CH2-COOH to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg). Record the exact mass.
-
Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (25 °C). Agitate at a moderate speed for at least 24 hours to ensure equilibrium is reached.[7]
-
Causality Check: A 24-hour period is chosen to allow sufficient time for the dissolution process to reach a thermodynamic steady state, which is crucial for sparingly soluble or slowly dissolving compounds. For rigorous studies, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[8]
-
-
Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow coarse solid to settle. Centrifuge the vials (e.g., at 5000 x g for 15 minutes) to pellet any remaining suspended solid.
-
Self-Validation: This two-step separation process (sedimentation followed by centrifugation) is critical to minimize the transfer of undissolved particulates, which would artificially inflate the measured solubility.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
-
Causality Check: Filtration removes fine particulates that remain after centrifugation. A chemically inert PTFE filter is selected to minimize adsorption of the analyte.
-
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent (e.g., Acetonitrile) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.
Experimental Workflow Diagram
Caption: Shake-flask method workflow for solubility determination.
Predictive Solubility Profile and Interpretation
Based on the physicochemical properties of Boc-L-Asn-O-CH2-F-CH2-COOH, the following solubility profile is predicted. These values serve as a working hypothesis for experimental design.
Table of Predicted Solubilities
| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Interpretation |
| Toluene | Aromatic | < 0.1 | Very Poor |
| Dichloromethane (DCM) | Chlorinated | 0.1 - 1.0 | Poor |
| Ethyl Acetate (EtOAc) | Ester | 1.0 - 5.0 | Sparingly Soluble |
| Acetonitrile (ACN) | Polar Aprotic | 5.0 - 20 | Soluble |
| Isopropanol (IPA) | Polar Protic | 10 - 30 | Soluble |
| Methanol (MeOH) | Polar Protic | 20 - 50 | Freely Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 150 | Very Soluble |
Interpretation of Expected Results
-
High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents are strong hydrogen bond acceptors and have high dielectric constants. They are exceptionally effective at solvating the polar amide and the highly acidic carboxylic acid groups, while also accommodating the non-polar Boc group. This leads to the highest expected solubility.[9]
-
Good Solubility in Polar Protic Solvents (MeOH, IPA): Methanol and isopropanol can act as both hydrogen bond donors and acceptors, allowing them to effectively solvate all polar regions of the molecule. The slightly lower predicted solubility compared to DMSO/DMF may be due to the solvent's self-association, creating competition for hydrogen bonding sites. Solubility is expected to decrease from methanol to isopropanol due to the increased steric bulk and lower polarity of IPA.
-
Moderate to Low Solubility in Solvents of Intermediate Polarity (ACN, EtOAc): These solvents are less effective at solvating the highly polar and ionizable ends of the molecule, leading to reduced solubility.
-
Very Low Solubility in Non-polar Solvents (DCM, Toluene): The energy penalty for solvating the polar amide and carboxylic acid groups in a non-polar environment is significant, resulting in negligible solubility. The hydrophobic Boc group is insufficient to carry the entire molecule into solution.
Conclusion and Forward Recommendations
The solubility profile of Boc-L-Asn-O-CH2-F-CH2-COOH is a complex function of its amphiphilic and ionizable nature. The presence of both a bulky, hydrophobic Boc group and a highly polar, fluorinated carboxylic acid tail results in a strong dependence on solvent polarity and hydrogen-bonding capability. We predict the highest solubility will be achieved in polar aprotic solvents like DMSO and DMF, with good solubility in polar protic solvents such as methanol.
For drug development professionals, this predictive profile suggests that purification strategies would be most successful using solvent systems containing acetonitrile and/or methanol. For formulation, DMSO may serve as an effective vehicle for preclinical in vitro studies, though its use in final formulations is limited.[10] The data generated from the robust shake-flask protocol outlined herein will provide the critical empirical foundation needed to guide these development decisions, mitigating risks and accelerating the path to a viable drug product.
References
-
Taylor & Francis. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
-
Melnykov, K. P., et al. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]
-
Fengchen Group Co., Ltd. (n.d.). BOC-L-Asparagine (BOC-L-ASN) BP EP USP CAS 7536-55-2. [Link]
-
Al-Achi, A., et al. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed. [Link]
-
RSC Publishing. (2021, April 8). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. [Link]
-
Taylor & Francis Online. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
-
ResearchGate. (2023, January 4). Solvent quality and solvent polarity in polypeptides. [Link]
-
Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH. [Link]
-
Miranda, L. P., et al. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC. [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guideline on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based waiver of in vivo bioequivalence studies. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ResearchGate. (2021, October). Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. [Link]
-
RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]
-
PubMed. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
-
ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
-
Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
R Discovery. (2000, December 4). Fluorinated Higher Carboxylic Acids. [Link]
-
Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. raytor.com [raytor.com]
- 8. who.int [who.int]
- 9. bachem.com [bachem.com]
- 10. lifechemicals.com [lifechemicals.com]
A Technical Guide to the Application of Fluorinated Asparagine Derivatives in Modern Peptide Synthesis
Executive Summary
The strategic incorporation of fluorine into peptide structures represents a paradigm-shifting approach in medicinal chemistry and drug development.[1][2][3] Fluorinated amino acids have emerged as powerful tools for modulating the physicochemical and biological properties of peptides, enhancing their therapeutic potential.[4][5][6] This guide focuses specifically on the applications of fluorinated asparagine derivatives, providing researchers and drug development professionals with a comprehensive technical overview. We will explore the synthesis of these unique building blocks, their incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and their profound impact on peptide conformation, stability, and bioactivity. By elucidating the causality behind experimental choices and grounding our discussion in authoritative literature, this document serves as a practical resource for harnessing the power of fluorinated asparagine in next-generation peptide therapeutics.
The Fluorine Advantage: Physicochemical Rationale
The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to amino acid side chains without significantly increasing steric bulk.[5] This modification is not merely an isosteric replacement but a strategic tool for fine-tuning molecular behavior.
Key Physicochemical Effects of Fluorination:
| Property | Impact of Fluorine Incorporation | Rationale & Scientific Causality |
| pKa Modulation | Alters the acidity/basicity of nearby functional groups. | The strong electron-withdrawing inductive effect of the C-F bond can lower the pKa of the side-chain amide, influencing hydrogen bonding capabilities.[7] |
| Enhanced Lipophilicity | Increases the hydrophobicity of the amino acid side chain. | The C-F bond is more lipophilic than a C-H bond. This can improve membrane permeability and influence hydrophobic interactions within the peptide or with its target.[3][4][5] |
| Conformational Control | Induces or stabilizes specific secondary structures (e.g., α-helices, β-sheets). | Fluorinated side chains can promote self-assembly and enhance protein stability through favorable hydrophobic and "fluorous" interactions, which arise from the increased buried hydrophobic surface area.[8][9] |
| Metabolic Shielding | Increases resistance to enzymatic degradation (proteolysis). | Fluorine atoms can sterically hinder the approach of proteases to the peptide backbone, blocking cleavage at or near the modification site.[10][11] |
| Modulated Binding Affinity | Can enhance or alter binding to target receptors. | The unique electronic and conformational properties can create novel, favorable interactions (e.g., dipole-dipole, electrostatic) with the target protein's active site.[2][4][6] |
Synthesis of Fluorinated Asparagine Building Blocks
The successful application of fluorinated asparagine begins with the chemical synthesis of the monomeric building block. While numerous fluorination methods exist, a common strategy involves the late-stage fluorination of a suitable precursor.[12] For example, a protected aspartic acid derivative can be converted to a β-hydroxy intermediate, which is then subjected to deoxofluorination.
The resulting fluorinated asparagine must be appropriately protected for use in Fmoc-based SPPS. Crucially, the side-chain amide, like that of standard asparagine, requires protection to prevent side reactions and improve solubility.[13] The trityl (Trt) group is the standard choice for this purpose.[13][14]
Caption: General synthetic workflow for a fluorinated asparagine building block.
Incorporation into Peptides: A Solid-Phase Synthesis Protocol
The incorporation of a fluorinated asparagine derivative, such as Fmoc-Asn(4-F)-Trt-OH, into a growing peptide chain is achieved using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[15][16] The use of a side-chain trityl group is critical, as unprotected fluorinated asparagine would likely exhibit the same poor solubility and susceptibility to side reactions as its non-fluorinated counterpart.[13][14]
Caption: The SPPS cycle for incorporating a fluorinated asparagine derivative.
Detailed Experimental Protocol: Single Coupling Cycle
This protocol outlines the manual steps for coupling one Fmoc-Asn(4-F)-Trt-OH residue.
-
Resin Preparation:
-
Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.
-
Swell the resin in dimethylformamide (DMF) for 20 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Causality: The basic nature of piperidine cleaves the acid-labile Fmoc protecting group, exposing the N-terminal amine for the next coupling reaction. Two treatments ensure complete removal.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all residual piperidine, which would otherwise neutralize the incoming activated amino acid.
-
Wash with dichloromethane (DCM) (2 x 1-minute washes) and then DMF (2 x 1-minute washes).
-
-
Coupling Reaction:
-
In a separate vessel, prepare the coupling solution:
-
Dissolve Fmoc-Asn(F)-Trt-OH (4 equivalents relative to resin loading).
-
Add an activator, such as HBTU (3.9 equivalents).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
-
Allow the solution to pre-activate for 2-5 minutes.
-
Add the activated solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Causality: HBTU activates the carboxylic acid of the amino acid, forming a highly reactive intermediate that readily couples with the free amine on the peptide-resin. The Trt group on the asparagine side chain prevents dehydration of the amide to a nitrile and improves solubility for an efficient reaction.[13][17]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1-minute washes) to remove excess reagents.
-
-
Monitoring and Progression:
-
Perform a qualitative ninhydrin test to confirm the absence of free primary amines, indicating a complete reaction.
-
If the test is positive (incomplete reaction), a second coupling may be performed.
-
If the test is negative, proceed to the deprotection step for the next amino acid in the sequence.
-
The Impact of Fluorinated Asparagine on Peptide Properties
The true value of incorporating a fluorinated asparagine derivative lies in the beneficial changes it imparts to the final peptide. These effects span conformational, stability, and bioactivity profiles.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fluorinated Amino Acids - Enamine [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. digital.csic.es [digital.csic.es]
- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
Stability of Boc-L-Asn-O-CH2-F-CH2-COOH: An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the stability of Boc-L-Asn-O-CH2-F-CH2-COOH, a specialized amino acid derivative crucial for peptide synthesis and drug development. The guide elucidates the potential degradation pathways based on the chemical functionalities present in the molecule: the tert-butyloxycarbonyl (Boc) protecting group, the L-asparagine residue, and the fluorinated carboxylic acid moiety. Recommendations for optimal storage conditions and detailed protocols for conducting stability-indicating studies are provided to ensure the integrity and reliability of this critical reagent in research and development settings.
Introduction: Chemical Profile and Significance
Boc-L-Asn-O-CH2-F-CH2-COOH, or Nα-(tert-butyloxycarbonyl)-L-asparagine-O-(2-fluoroethyl)acetic acid, is a custom-designed building block in synthetic chemistry. The N-terminal Boc group offers acid-labile protection, a cornerstone of solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise peptide elongation.[][2] The asparagine side chain, a polar amide, is a common residue in biologically active peptides. The novel fluorinated C-terminal extension introduces unique physicochemical properties, potentially enhancing metabolic stability, thermal stability, and membrane permeability of the final peptide.[3] The strong carbon-fluorine bond is a key feature contributing to the overall robustness of many fluorinated pharmaceuticals.[3][4]
Understanding the stability of this molecule is paramount for its effective use. Degradation can lead to impurities that complicate synthesis, purification, and biological assays, ultimately compromising research outcomes. This guide provides the foundational knowledge and practical methodologies to ensure the long-term stability and proper handling of Boc-L-Asn-O-CH2-F-CH2-COOH.
Potential Degradation Pathways
The stability of Boc-L-Asn-O-CH2-F-CH2-COOH is influenced by three primary structural motifs. A thorough understanding of their individual liabilities is crucial for predicting and mitigating degradation.
Boc Group Lability
The tert-butyloxycarbonyl (Boc) group is a well-characterized protecting group known for its stability under neutral and basic conditions, making it compatible with a wide range of synthetic transformations.[][5] However, its key feature is its susceptibility to cleavage under acidic conditions, which proceeds via the formation of a stable tert-butyl cation.[5][6]
-
Mechanism of Acid-Catalyzed Deprotection: Protonation of the carbonyl oxygen of the Boc group initiates the cleavage, leading to the release of carbon dioxide and isobutylene or tert-butanol.[6]
This inherent acid lability dictates that storage and handling should be in a neutral or slightly basic environment to prevent premature deprotection.
Asparagine Side Chain Instability
The side chain of asparagine is a primary locus of degradation in peptides and proteins. Two main degradation pathways are of concern:
-
Deamidation: This is a spontaneous, non-enzymatic reaction where the side-chain amide is hydrolyzed. Under neutral to alkaline pH, this often proceeds through a succinimide intermediate.[7][8][9] This cyclic imide can then be hydrolyzed to form a mixture of L-aspartyl and L-iso-aspartyl residues, the latter introducing a modification into the peptide backbone.[10][11] In acidic conditions, direct hydrolysis of the amide to an aspartic acid residue can occur.[10][12]
-
Dehydration: The asparagine side chain can undergo dehydration to form a β-cyanoalanine residue, particularly during activation steps in peptide synthesis.[13] While less common during storage, it is a potential transformation to monitor.
Stability of the Fluorinated Moiety
The carbon-fluorine bond is exceptionally strong, which generally imparts high thermal and metabolic stability to fluorinated compounds.[3] However, certain conditions can promote degradation:
-
Photodegradation: Some fluorinated organic compounds are susceptible to photolysis, especially under UV irradiation.[14][15][16] The position of the fluorine atom can influence the photostability of a molecule.[17] Degradation can result in the cleavage of the C-F bond, leading to the formation of fluoride ions or smaller fluorinated molecules like trifluoroacetic acid (TFA).[14][15]
The following diagram illustrates the potential degradation pathways of Boc-L-Asn-O-CH2-F-CH2-COOH.
Caption: Potential degradation pathways of Boc-L-Asn-O-CH2-F-CH2-COOH.
Recommended Storage Conditions
Based on the known chemical liabilities, the following storage conditions are recommended to ensure the long-term stability of Boc-L-Asn-O-CH2-F-CH2-COOH.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C for short-term storage. \n -20 °C for long-term storage. | Lower temperatures slow down the rates of all potential chemical degradation reactions, including hydrolysis and deamidation.[18][19] |
| Humidity | Store in a desiccated environment. | Moisture can facilitate hydrolytic degradation pathways, particularly the deamidation of the asparagine side chain.[20] |
| Light | Protect from light, especially UV light. | To prevent potential photodegradation of the fluorinated moiety.[14] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation, although the molecule is not predicted to be highly susceptible to oxidation. |
| pH | Maintain in a solid, neutral state. Avoid acidic or basic conditions in solution. | The Boc group is acid-labile, and the asparagine side chain is susceptible to deamidation under both acidic and basic conditions.[5][10] |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program should include both long-term (real-time) and accelerated stability studies. Forced degradation studies are also essential to identify potential degradation products and to develop a stability-indicating analytical method.
Forced Degradation Study
Forced degradation studies subject the compound to harsh conditions to intentionally induce degradation. This helps to elucidate the degradation pathways and to demonstrate the specificity of the analytical method.[21]
Protocol:
-
Sample Preparation: Prepare stock solutions of Boc-L-Asn-O-CH2-F-CH2-COOH in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the intact compound from its degradation products.
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
The following diagram illustrates the experimental workflow for a stability study.
Caption: Experimental workflow for stability assessment.
Characterization of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the structures of degradation products. By comparing the mass spectra of the peaks observed in the stressed samples with the mass of the parent compound, the nature of the chemical modifications can be determined.
Conclusion
The stability of Boc-L-Asn-O-CH2-F-CH2-COOH is governed by the interplay of its constituent chemical moieties. While the Boc group is sensitive to acid and the asparagine side chain is prone to deamidation, the fluorinated tail is expected to be relatively stable, with the exception of potential photolytic degradation. By adhering to the recommended storage conditions of a cool, dry, and dark environment, the integrity of this valuable synthetic building block can be maintained. A robust stability testing program, employing a validated stability-indicating HPLC method and LC-MS for degradant identification, is essential for establishing a reliable shelf-life and ensuring the quality of research and development outcomes.
References
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry - PMC. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, February 10).
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis, offering acid-labile protection for amino groups. Their stability under neutral or basic conditions makes them ideal for multi-step synthetic schemes. BOC-protection chemistry remains fundamental in classical peptide synthesis and organic modification reactions. BOC Sciences supplies a full range of BOC-protected amino acids, available from stock and through custom synthesis. As a professional manufacturer, we support researchers with consistent quality, technical expertise, and reliable supply for peptide chemistry and biomolecular design. - BOC Sciences Amino Acid. (n.d.).
- Asparagine and Aspartate degradation pathways. Deamidation of... | Download Scientific Diagram - ResearchGate. (n.d.).
- Asparagine and Aspartate degradation pathways. - Public Library of Science - Figshare. (2014, June 23).
- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (n.d.).
- a Major pathway for the spontaneous degradation of l-asparaginyl... - ResearchGate. (n.d.).
- 18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. (2026, January 19).
- Boc-L-Asn-O-CH2-Ph-CH2-COOH - Chem-Impex. (n.d.).
- Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability - ResearchGate. (2025, December 19).
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications. (2022, February 14).
- Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22).
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.).
- Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. (n.d.).
- Deamidation and isomerization of asparagine¹⁵. Side-chain bonds of asparagine and aspartate are drawn as bold lines. … - ResearchGate. (n.d.).
- Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. (2025, March 11).
- Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C. (2013, July 17).
- Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics. (n.d.).
- Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC. (n.d.).
- Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC. (n.d.).
- Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions - ACS Publications. (2023, December 27).
- Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms | The Journal of Physical Chemistry A - ACS Publications. (2009, January 16).
- Analytical Methods for Amino Acids - Shimadzu. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25).
- Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC. (2014, June 24).
- Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans - PMC. (n.d.).
- Stability and Optimal Storage of Boc-Asn(Xan)-OH: A Technical Guide - Benchchem. (n.d.).
- Boc-Asn-OH = 98.5 T 7536-55-2 - Sigma-Aldrich. (n.d.).
- Boc-Asn(Trt)-OH | C28H30N2O5 | CID 11385960 - PubChem - NIH. (n.d.).
- Degradation of Low Concentrated Perfluorinated Compounds (PFCs) from Water Samples Using Non-Thermal Atmospheric Plasma (NTAP) - MDPI. (2018, May 18).
- Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP). (n.d.).
- Analytical Methods For Amino Acids - TNTH - Tamilnadu Test House. (n.d.).
- Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl - PubMed. (n.d.).
- Nα-Boc-L-asparagine - Chem-Impex. (n.d.).
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.).
- BOC-Amino Acids. (n.d.).
- Boc-L-Asn-O-CH2-Ph-CH2-COOH | 73401-72-6. (n.d.).
- Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015, October 28).
- The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, January 13).
- Boc-L-Asparagine(Xanthyl) | C22H24N2O6 | CID 7017974 - PubChem. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Asparagine: Definition, Structure, Benefits, Sources and Uses - BOC Sciences Amino Acid. (n.d.).
Sources
- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Low Concentrated Perfluorinated Compounds (PFCs) from Water Samples Using Non-Thermal Atmospheric Plasma (NTAP) | MDPI [mdpi.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. plos.figshare.com [plos.figshare.com]
- 9. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chemimpex.com [chemimpex.com]
- 19. chemimpex.com [chemimpex.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Boc-Protected Fluorinated Amino Acids: A Technical Guide to Synthesis and Application
Executive Summary
The strategic incorporation of fluorine into peptide backbones and side chains is a transformative tool in modern medicinal chemistry.[1] Fluorine’s high electronegativity, small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), and ability to modulate pKa make it an ideal bioisostere. However, the introduction of fluorinated amino acids presents unique synthetic challenges, particularly in Solid-Phase Peptide Synthesis (SPPS).
While Fmoc chemistry dominates general peptide synthesis, Boc (tert-butyloxycarbonyl) protection remains indispensable for specific applications—notably in the synthesis of complex, aggregation-prone hydrophobic peptides, thioesters, and when orthogonal base-stable protection is required. This guide provides a technical deep-dive into the synthesis of Boc-protected fluorinated building blocks and their rigorous application in drug discovery.
Part 1: The Strategic Value of Fluorine in Peptide Engineering
Electronic and Conformational Modulation
The utility of fluorinated amino acids extends beyond simple hydrophobicity changes. The carbon-fluorine (C–F) bond is highly polar, creating a dipole that can be leveraged to lock specific conformations via the gauche effect .
-
The Gauche Effect: In 4-fluoroproline, the electronegative fluorine atom and the amide nitrogen preferentially adopt a gauche orientation to maximize orbital overlap between the
and orbitals.-
(4R)-Fluoroproline favors the
-exo pucker (trans-peptide bond). -
(4S)-Fluoroproline favors the
-endo pucker (cis-peptide bond).
-
-
pKa Modulation: Fluorine atoms on the side chain inductively withdraw electron density from the
-amine, significantly lowering its pKa. This reduces the nucleophilicity of the amine during SPPS, requiring specialized coupling protocols.[2]
Metabolic Stability
Replacement of metabolically labile C–H bonds with C–F bonds blocks oxidative metabolism (e.g., by cytochrome P450s), significantly extending the half-life of peptide therapeutics.
Part 2: Synthesis Strategies for Boc-Protected Fluorinated Building Blocks
The synthesis of these building blocks generally follows two pathways: Deoxofluorination of hydroxylated precursors or Electrophilic Fluorination of enolates.
Workflow: Synthesis of Boc-4-Fluoroproline
The most common route involves the conversion of naturally occurring 4-hydroxyproline (Hyp). Note that the reaction proceeds with inversion of configuration .
Figure 1: Synthetic pathway for Boc-4-fluoroproline showing inversion of stereochemistry. DAST = Diethylaminosulfur trifluoride.
Protocol: Deoxofluorination using DAST
Safety Note: DAST can react violently with water and generates HF. Use Teflon or polyethylene vessels if possible, or strictly anhydrous glass.
-
Protection: Start with N-Boc-4-hydroxy-L-proline methyl ester. The ester protection is crucial to prevent side reactions with the carboxylic acid.
-
Fluorination: Dissolve the substrate in anhydrous DCM at -78°C. Add DAST (1.2 eq) dropwise. Allow to warm to room temperature (RT) overnight.
-
Quenching: Pour into saturated
(Caution: evolution). -
Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid Boc-AA-OH.
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
Incorporating fluorinated amino acids into a peptide chain using Boc chemistry requires modifying standard protocols due to the electronic deactivation of the amino group.
The Nucleophilicity Challenge
When a fluorinated amino acid is at the N-terminus of the growing chain, the electron-withdrawing effect of the fluorine reduces the nucleophilicity of the
-
Consequence: The next amino acid coupling will be slow and prone to incompleteness (deletion sequences).
-
Solution: Use "In Situ Neutralization" protocols and high-efficiency coupling reagents (HATU or COMU).
Optimized Boc-SPPS Coupling Protocol
Reagents:
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[5]
-
Solvent: DMF (preferred for coupling rate) or NMP.
Step-by-Step:
-
Deprotection: Treat resin with 100% TFA (Trifluoroacetic acid) for 2 x 1 min (Standard Boc removal).
-
Flow Wash: DCM wash followed by DMF.[11]
-
In Situ Neutralization: Do not perform a separate neutralization wash (e.g., with TEA). Instead, add the activated amino acid mixture immediately.
-
Mix: Boc-AA-OH (4 eq) + HATU (3.9 eq) + DIPEA (6 eq) in DMF.
-
Add: To the protonated resin-amine. The excess base neutralizes the amine at the moment of reaction, reducing aggregation and preventing premature side reactions.
-
-
Coupling Time: Extend coupling time to 1 hour for fluorinated residues.
-
Monitoring: Quantitative Ninhydrin test (Kaiser test) is mandatory. If positive (blue), repeat coupling.
Decision Logic for Coupling
Figure 2: Decision tree for coupling amino acids onto a fluorinated N-terminus in Boc-SPPS.
Part 4: Comparative Data and Properties
The following table summarizes the physicochemical shifts induced by fluorination, critical for rational building block selection.
| Amino Acid Analog | Substitution | pKa (of | Structural Effect | |
| Proline (Pro) | None | 0.0 | 10.6 | Flexible |
| (4R)-F-Pro | 4-Fluoro (trans) | -0.07 | 9.2 | Stabilizes trans peptide bond (Exo pucker) |
| (4S)-F-Pro | 4-Fluoro (cis) | -0.07 | 9.1 | Stabilizes cis peptide bond (Endo pucker) |
| Phenylalanine (Phe) | None | 0.0 | 9.1 | Aromatic interaction |
| 4-F-Phe | 4-Fluoro | +0.16 | 8.9 | Increased metabolic stability; |
| Trifluoroalanine | +0.65 | 5.8 | Severe nucleophilic deactivation; requires HATU |
Data compiled from conformational analysis studies [1, 2].
Part 5: Case Studies
Collagen Stability (The Proline Effect)
Research has demonstrated that replacing (4R)-Hydroxyproline with (4R)-Fluoroproline in collagen model peptides (Pro-Hyp-Gly)_n hyper-stabilizes the collagen triple helix. The electronegative fluorine enhances the gauche effect, pre-organizing the backbone into the required polyproline II helix. Conversely, the (4S)-diastereomer destabilizes the helix, proving the stereoelectronic control possible with these building blocks [3].
Protease Resistance in Peptide Drugs
In the development of therapeutic peptides, the introduction of Boc-4-fluorophenylalanine has been used to block chymotrypsin cleavage. The fluorine atom creates steric bulk and electronic repulsion at the enzyme's active site S1 pocket without abolishing the overall hydrophobic interaction required for receptor binding [4].
References
-
Utility of fluorinated amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Link
-
The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. NBInno Technical Notes. Link
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab / PubMed. Link
-
Comparison of Peptide Coupling Reagents COMU and HCTU. Luxembourg Bio Technologies. Link
-
Boc-Protected Amino Groups: Synthesis and Protocols. Organic Chemistry Portal. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Methodological & Application
Protocol for coupling Boc-l-asn-o-ch2-f-ch2-cooh in SPPS
[label="Decreased Peptide Yield", fillcolor="#F1
Mechanistic advantage of PAM linkage over Merrifield resin during repeated TFA exposure.
Quantitative Data & Reagent Specifications
Before initiating the protocol, verify the physicochemical integrity of the handle and select the appropriate resin.
Table 1: Physicochemical Properties of the Target Handle [1]
| Property | Specification |
|---|---|
| Chemical Name | Boc-L-Asn-O-CH2-Ph-CH2-COOH |
| CAS Number | 73401-72-6 |
| Molecular Formula | C18H24N2O7 |
| Molecular Weight | 380.4 g/mol |
| Melting Point | 165 - 170 °C |
| Optical Rotation | [a]D20 = -8 ± 1° (C=1 in EtOH) |
Table 2: Coupling Optimization Parameters [2]
| Reagent | Equivalents (vs. Resin Loading) | Function |
|---|---|---|
| Aminomethyl Resin | 1.0 eq (0.5 - 1.0 mmol/g) | Solid support matrix |
| Boc-L-Asn-PAM-OH | 2.0 eq | Pre-formed C-terminal handle |
| DIC | 2.0 eq | Primary coupling reagent |
| HOBt | 2.0 eq | Suppresses racemization / forms active ester |
| Acetic Anhydride / Pyridine | 2.0 eq | End-capping of unreacted amines |
Self-Validating Experimental Protocol
This protocol operates as a self-validating closed loop. The primary amine of the aminomethyl resin acts as the sole nucleophile. If the coupling is sub-optimal, the Kaiser test yields a vivid blue chromophore, halting progression until a recoupling step is executed. Once the test is negative, an aggressive end-capping step permanently neutralizes any sterically hindered, unreacted amines, ensuring no truncated "deletion" sequences can originate from the resin matrix[2].
Step-by-Step Methodology
Phase 1: Resin Swelling
-
Weigh 1.0 g of aminomethyl polystyrene resin into a fritted solid-phase reaction vessel.
-
Add 15 mL of Dichloromethane (DCM) and agitate on a mechanical shaker for 30 minutes to fully expand the polymer matrix.
-
Drain the DCM and wash the resin with 15 mL of N,N-Dimethylformamide (DMF) to prepare for coupling[2].
Phase 2: Handle Pre-Activation 4. In a separate glass vial, dissolve 2.0 equivalents of Boc-L-Asn-O-CH2-Ph-CH2-COOH and 2.0 equivalents of HOBt in a minimal volume of peptide-synthesis grade DMF. 5. Add 2.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). 6. Stir the mixture for 10 minutes at room temperature to allow the formation of the highly reactive OBt active ester[2].
Phase 3: Amide Bond Formation 7. Transfer the activated handle solution to the reaction vessel containing the swollen resin. 8. Agitate the mixture continuously for 2 to 3 hours at room temperature. 9. Drain the reaction solution and wash the resin thoroughly to remove urea byproducts: DMF (3 × 1 min), followed by DCM (3 × 1 min)[2].
Phase 4: Validation & End-Capping 10. Kaiser Test: Withdraw a few resin beads and perform a standard ninhydrin (Kaiser) test.
- Negative (Yellow/Colorless): Coupling is complete. Proceed to step 11.
- Positive (Blue): Free amines remain. Repeat Steps 4–9 using 1.0 equivalent of reagents.
Capping: To the drained resin, add a solution of Acetic Anhydride (2.0 eq) and Pyridine (2.0 eq) in DCM. Agitate for 30 minutes to acetylate any trace unreacted aminomethyl groups[2].
Final Wash: Drain and wash the resin sequentially with DMF (3 × 1 min), DCM (3 × 1 min), and Methanol (3 × 1 min).
Dry the resin in vacuo to a constant weight. The resin is now ready for the first cycle of standard Boc-SPPS deprotection.
Workflow for coupling Boc-L-Asn-PAM-OH to aminomethyl resin with self-validating Kaiser test.
References
Sources
Application Notes & Protocols: Strategic Incorporation of L-Asparagine in Boc-SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Asparagine Challenge in Peptide Synthesis
The incorporation of L-asparagine (Asn) is a frequent necessity in the synthesis of biologically active peptides. However, its side-chain carboxamide introduces significant synthetic challenges, primarily during solid-phase peptide synthesis (SPPS).[1] Unprotected asparagine residues are prone to two major side reactions:
-
Aspartimide Formation: Under both acidic and basic conditions, the peptide backbone nitrogen can attack the side-chain carbonyl, forming a five-membered succinimide ring known as an aspartimide.[2][3] This intermediate can subsequently hydrolyze to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is often difficult to separate. This reaction is particularly problematic in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[4]
-
Dehydration: During the carbodiimide-mediated activation of the C-terminal carboxyl group, the side-chain amide can undergo dehydration to form a nitrile.[1][5] This results in a truncated peptide and a significant reduction in the overall yield of the target molecule.
Furthermore, peptides rich in asparagine can exhibit poor solubility and a tendency for interchain aggregation due to hydrogen bonding, which hinders coupling efficiency.[6] To overcome these obstacles, a robust synthetic strategy is required, centered on the use of an appropriately protected L-asparagine building block.
The Building Block: Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH)
While the user query specified "Boc-l-asn-o-ch2-f-ch2-cooh," this is not a standard nomenclature for a commercially available building block. The core challenge, however, points to the need for a Boc-protected asparagine with effective side-chain protection. For this purpose, Boc-Asn(Trt)-OH is an exemplary and widely used reagent in Boc-based SPPS.[7][8]
-
Nα-Boc Group: The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group. It is stable under the neutral or basic conditions of the coupling step but is readily cleaved with moderate acid, typically trifluoroacetic acid (TFA).[9][10] This forms the basis of the Boc/Bzl orthogonal protection scheme.[11]
-
Nγ-Trityl (Trt) Group: The bulky trityl group on the side-chain amide serves two critical functions. First, it sterically hinders the intramolecular cyclization required for aspartimide formation.[3] Second, it effectively prevents dehydration of the amide to a nitrile during the activation step.[1] The Trt group also enhances the solubility of the asparagine derivative, facilitating more efficient coupling reactions.[7][12]
This dual-protection strategy ensures the integrity of the asparagine residue throughout the iterative cycles of deprotection and coupling that define SPPS.
Experimental Workflow & Protocols
The following sections detail a comprehensive, step-by-step protocol for manual solid-phase peptide synthesis using Boc-Asn(Trt)-OH on a Merrifield resin.
Protocol 1: Manual Boc-SPPS Cycle for Incorporating Boc-Asn(Trt)-OH
This protocol assumes the synthesis is proceeding on a 0.5 mmol scale on a pre-loaded Merrifield resin. Adjust volumes accordingly based on resin loading.
Materials:
-
Peptide-resin from the previous cycle (with a free N-terminal amine)
-
Boc-Asn(Trt)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)[9]
-
N,N'-Diisopropylcarbodiimide (DIC)[5]
-
1-Hydroxybenzotriazole (HOBt)[5]
-
N,N-Diisopropylethylamine (DIEA)[11]
-
Isopropanol (IPA)
-
Ninhydrin test solutions[13]
-
Specialized SPPS reaction vessel with a frit[11]
Step 1: Boc Deprotection
-
Wash the peptide-resin with DCM (3 x 15 mL for 1 min each).[14]
-
Add a solution of 50% TFA in DCM (v/v) (15 mL) to the resin. Agitate for 2 minutes.[4]
-
Drain the TFA solution.
-
Add a fresh 15 mL portion of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DCM (3 x 15 mL), followed by IPA (2 x 15 mL), and finally DCM (3 x 15 mL).[4][14]
Step 2: Neutralization
-
Add a solution of 10% DIEA in DCM (v/v) (15 mL) to the resin and agitate for 2 minutes.[14]
-
Drain the solution and repeat the neutralization step one more time.
-
Wash the resin with DCM (5 x 15 mL) to remove all traces of DIEA.[14]
Step 3: Coupling Boc-Asn(Trt)-OH
-
In a separate flask, dissolve Boc-Asn(Trt)-OH (3 equivalents, ~712 mg) and HOBt (3 equivalents, ~203 mg) in a minimal amount of DMF (~5 mL).[15]
-
Add this solution to the neutralized peptide-resin in the reaction vessel. Add enough DCM to make a slurry that can be easily agitated.
-
Add DIC (3 equivalents, ~235 µL) to the resin slurry.[15]
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress should be monitored.[15]
Step 4: Monitoring and Washing
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[13][16]
-
If the test is negative (beads remain yellow/colorless): The coupling is complete. Proceed to wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the deprotection step of the next cycle.
-
If the test is positive (beads turn blue/purple): The coupling is incomplete. Drain the reaction solution and repeat the coupling step (Step 3) with fresh reagents.
Mechanism Spotlight: Key Chemical Transformations
-
Boc Deprotection: The mechanism involves protonation of the Boc carbonyl oxygen by TFA, followed by the loss of a stable tert-butyl cation to form a carbamic acid.[9][17] This intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by excess TFA to form the amine salt.[10]
-
DIC/HOBt Coupling: N,N'-Diisopropylcarbodiimide (DIC) is a coupling reagent that activates the carboxylic acid of the incoming Boc-amino acid.[5] In the presence of 1-hydroxybenzotriazole (HOBt), a highly reactive OBt-ester intermediate is formed. This active ester readily reacts with the free N-terminal amine of the peptide-resin to form the new peptide bond with minimal risk of racemization.[5][18]
Protocol 2: Qualitative Ninhydrin (Kaiser) Test
This test is crucial for monitoring the completion of coupling reactions by detecting free primary amines.[19]
Materials:
-
Solution A: 1 g ninhydrin in 20 mL n-butanol.[13]
-
Solution B: 40 g phenol in 20 mL n-butanol.[13]
-
Solution C: 1 mL of 1 mM aqueous KCN diluted with 49 mL of pyridine.[13]
-
Small glass test tube and a heating block or water bath (110°C).
Procedure:
-
Collect a small sample of peptide-resin (10-20 beads) after the coupling and washing steps.
-
Place the beads in a clean test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.[13]
-
Observe the color of the beads and the solution.
-
Blue/Purple Color: Positive result. Indicates the presence of unreacted primary amines. Coupling is incomplete.
-
Yellow/Colorless: Negative result. Indicates the absence of free primary amines. Coupling is complete.
-
Data Summary & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete coupling at one or more steps.2. Aspartimide formation or dehydration.3. Inefficient final cleavage from the resin. | 1. Always monitor with the ninhydrin test and perform a second coupling if necessary.[13] For difficult sequences, consider a more potent activator like HBTU.[18]2. Use side-chain protected Asn, such as Boc-Asn(Trt)-OH.[1]3. Ensure proper HF cleavage apparatus and scavenger use (e.g., anisole).[4] |
| Multiple Peaks in HPLC | 1. Aspartimide formation leading to α/β-isomers.2. Deletion sequences from incomplete coupling.3. Racemization during activation. | 1. Use Boc-Asn(Trt)-OH. In Fmoc chemistry, adding HOBt to the deprotection solution can help suppress this.2. Implement a "capping" step with acetic anhydride after coupling to terminate unreacted chains.3. Avoid strong bases and prolonged activation times. DIC/HOBt is a low-racemization method.[5] |
| Positive Ninhydrin Test After Coupling | 1. Steric hindrance preventing coupling.2. Aggregation of peptide chains on the resin. | 1. Double couple: Drain and repeat the coupling step with fresh reagents.[21]2. Swell resin adequately. Consider using solvents like DMF known to disrupt secondary structures. For very difficult sequences, specialized resins (e.g., PEG-modified) may be needed.[21] |
Conclusion
The successful synthesis of asparagine-containing peptides via Boc-SPPS is highly dependent on a strategic approach to side-chain protection. The use of building blocks like Boc-Asn(Trt)-OH effectively mitigates the primary side reactions of aspartimide formation and nitrile formation.[1][7] By combining this robust building block with careful execution of established protocols for coupling, deprotection, and in-process monitoring, researchers can confidently and efficiently synthesize complex peptides, paving the way for further advancements in drug discovery and development.
References
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-7-hydroxy-L-tryptophan.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (2025). A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis.
- Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS peptide solutions.
- ProQuest. (n.d.). Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis.
- BenchChem. (2025). A Head-to-Head Battle of Peptide Coupling Reagents: HDBTU versus DIC/HOBt.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
- Palasek, S. A., et al. (2007). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Peptide Science, 9(3), 136-146.
- Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 55(3), 217-226.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Boc-Asn(Trt)-OH Novabiochem 132388-68-2.
- ResearchGate. (n.d.). Aspartimide formation during SPPS a Base-promoted aspartimide formation....
- ResearchGate. (2017, June 20). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Fields, G. B., et al. (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Wetzel, R. (2009). Synthesis and disaggregation of asparagine repeat-containing peptides. Methods in Enzymology, 455, 237-263.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Conti, M., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(15), 5434-5441.
- de la Torre, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(50), 36625-36630.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Aspartimide Formation in Fmoc-SPPS.
- Albericio, F., et al. (1991). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. The Journal of Organic Chemistry, 56(22), 6379-6390.
- Porel, M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- CEM. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis.
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.
- Swan, J. M., & du Vigneaud, V. (1954). The preparation of some dipeptides containing asparagine, aspartic acid, and glutamine. Australian Journal of Chemistry, 7(2), 173-180.
- Aapptec Peptides. (n.d.). Boc-Asn(Trt)-OH [132388-68-2].
- Muttenthaler, M., et al. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Accounts of Chemical Research, 54(11), 2573-2586.
- European Patent Office. (1988). Protecting groups for asparagine and glutamine in peptide synthesis (EP 0292228 A2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Boc-Asn(Trt)-OH Novabiochem 132388-68-2 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis - ProQuest [proquest.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
Optimizing ester linkage formation with Boc-l-asn-o-ch2-f-ch2-cooh
Application Note & Protocols
Topic: Optimizing Ester Linkage Formation with Boc-L-Asn-O-CH₂-Ph-CH₂-COOH
Audience: Researchers, scientists, and drug development professionals.
Guide to High-Efficiency Esterification of a Novel Asparagine-Containing Linker for Advanced Bioconjugation
Introduction: A Multifunctional Building Block
The molecule Boc-L-Asn-O-CH₂-Ph-CH₂-COOH represents a sophisticated chemical building block designed for advanced applications in pharmaceutical and life sciences research.[1] This reagent strategically combines three key chemical motifs:
-
N-Boc-L-Asparagine Core: A chiral amino acid residue with its α-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This ensures regioselective reaction at the other end of the molecule and preserves the stereochemical integrity of the asparagine center.[2] The native asparagine side-chain amide offers a potential point for secondary interactions or modifications.
-
Phenylacetoxy Spacer: A rigid phenyl-based spacer that provides a defined distance between the asparagine residue and the point of conjugation. Such spacers are critical in drug-linker design to mitigate steric hindrance and ensure the conjugated payload can effectively interact with its target.
-
Terminal Carboxylic Acid: A reactive handle for the formation of covalent bonds, most commonly esters (with alcohols) or amides (with amines).
The primary application of this molecule is to serve as a linker, enabling the covalent attachment of payload molecules (e.g., drugs, fluorophores, toxins) to biomolecules or surfaces via the formation of a stable ester bond. Optimizing this esterification step is paramount to achieving high yields, purity, and reproducibility in complex multi-step syntheses.
Scientific Principles & Key Challenges
Successful esterification of Boc-L-Asn-O-CH₂-Ph-CH₂-COOH requires a nuanced understanding of its chemical reactivity, particularly concerning the activation of the terminal carboxylic acid without inducing unwanted side reactions.
Core Challenge 1: Carboxylic Acid Activation Carboxylic acids are generally poor electrophiles and do not react directly with alcohols. Therefore, activation is necessary. The most robust and widely adopted method is the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[3][4] These reagents convert the carboxylic acid's hydroxyl group into an excellent leaving group by forming a highly reactive O-acylisourea intermediate.[3][5]
Core Challenge 2: Asparagine Side-Chain Stability The side-chain amide of asparagine is susceptible to dehydration to a β-cyanoalanine nitrile under harsh activation conditions.[6][7] While this is a more pronounced issue during the activation of the asparagine's own α-carboxyl group in peptide synthesis, aggressive reagents or prolonged reaction times could potentially affect the side chain. Therefore, mild and efficient reaction conditions are crucial. Using side-chain protected asparagine derivatives is a common strategy to circumvent this, though the specified reagent does not possess one, necessitating careful control of the reaction environment.[7]
Core Challenge 3: Steric Hindrance & Reaction Rate The overall bulk of the reagent and potentially the target alcohol can lead to slow reaction kinetics. This is where catalytic intervention becomes critical. 4-(Dimethylamino)pyridine (DMAP) is a hyper-nucleophilic catalyst that dramatically accelerates esterification reactions.[8][9] It intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is more susceptible to attack by the alcohol.[8][10] This catalytic cycle not only increases the reaction rate but also suppresses side reactions like the intramolecular rearrangement of the O-acylisourea to a non-reactive N-acylurea.[5][10]
Reaction Mechanisms & Workflows
Mechanism of Carbodiimide/DMAP-Mediated Esterification
The synergistic action of a carbodiimide (like EDC) and a nucleophilic catalyst (DMAP) provides a powerful and controllable method for ester synthesis.[11]
Caption: Mechanism of EDC/DMAP-mediated esterification.
General Experimental Workflow
A systematic approach ensures reproducibility and simplifies troubleshooting. The workflow involves careful reagent preparation, controlled reaction execution, and methodical purification.
Caption: Standard workflow for ester synthesis.
Protocols for Ester Linkage Formation
Protocol 1: Standard High-Yield Steglich Esterification (EDC/DMAP)
This protocol is robust for a wide range of primary and secondary alcohols and is the recommended starting point for optimization.[12]
Materials:
-
Boc-L-Asn-O-CH₂-Ph-CH₂-COOH (1.0 eq)
-
Target Alcohol (R-OH) (1.2 eq)
-
EDC·HCl (1.5 eq)
-
DMAP (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Boc-L-Asn-O-CH₂-Ph-CH₂-COOH (1.0 eq) and the target alcohol (1.2 eq).
-
Dissolution: Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the linker. Stir until all solids are fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Add DMAP (0.1 - 0.2 eq) to the cooled solution. Stir for 2 minutes.
-
Activation: Add EDC·HCl (1.5 eq) in one portion. A transient cloudiness may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove DMAP and excess EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally, saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Accelerated Coupling for Sterically Hindered Alcohols (HATU)
For challenging substrates, such as sterically hindered secondary or tertiary alcohols, a more potent uronium-based coupling reagent like HATU is recommended.[13]
Materials:
-
Boc-L-Asn-O-CH₂-Ph-CH₂-COOH (1.0 eq)
-
Target Alcohol (R-OH) (1.5 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Boc-L-Asn-O-CH₂-Ph-CH₂-COOH (1.0 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M. Stir for 5 minutes to allow for pre-activation.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Base & Nucleophile Addition: Add DIPEA (2.5 eq) to the solution, followed immediately by the target alcohol (1.5 eq).
-
Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Monitoring: Reactions with HATU are typically much faster than with EDC. Monitor by TLC or LC-MS after 1 hour. The reaction is often complete in 2-6 hours.
-
Workup:
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to remove residual DMF.
-
-
Purification: Purify the crude product by flash column chromatography.
Optimization & Troubleshooting
Effective optimization requires a systematic approach to varying reaction parameters. The following tables provide guidance for refining protocols and resolving common issues.
Table 1: Parameter Optimization Guide
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Coupling Reagent | EDC·HCl (1.5 eq) | For slow or incomplete reactions, switch to HATU or HCTU (1.2 eq). These form more reactive OAt-esters, accelerating coupling. |
| Catalyst | DMAP (0.1-0.2 eq) | For EDC-mediated reactions, DMAP is essential. Increasing to 0.3 eq may help with very hindered alcohols, but risks side reactions.[10] |
| Base | None (for EDC) / DIPEA (for HATU) | A non-nucleophilic base like DIPEA is required for aminium/uronium reagents to neutralize the acid and facilitate the reaction.[14] |
| Solvent | Anhydrous DCM | For solubility issues, anhydrous DMF can be used. Aprotic polar solvents are generally preferred.[15] |
| Temperature | 0 °C to Room Temp | For sensitive substrates, maintain the reaction at 0 °C for a longer duration. For very hindered substrates, gentle heating (40 °C) may be required, but should be used cautiously. |
| Stoichiometry | 1.2 eq Alcohol, 1.5 eq EDC | Increasing the equivalents of the alcohol (to 2.0 eq) or coupling reagent can drive the reaction to completion, especially if the alcohol is precious. |
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective activation. 2. Steric hindrance. 3. Presence of moisture. 4. Reagent degradation. | 1. Switch to a more powerful coupling agent like HATU.[13] 2. Increase reaction time or temperature moderately (e.g., to 40 °C). 3. Ensure all glassware is flame-dried and use anhydrous solvents. 4. Use fresh, high-purity coupling reagents and solvents. |
| Formation of N-Acylurea Byproduct | Intramolecular rearrangement of the O-acylisourea intermediate. This happens when the alcohol attack is slow. | This is a classic side reaction in carbodiimide couplings.[4] Ensure a sufficient catalytic amount of DMAP is used, as it rapidly converts the intermediate to the more stable acylpyridinium salt.[10] |
| Dehydration of Asn Side-Chain | Reaction conditions are too harsh (e.g., high temperature, overly aggressive activating agent). | Use the mildest conditions possible. Start with the EDC/DMAP protocol at 0 °C to RT.[7] Avoid prolonged heating. If dehydration is still observed, consider custom synthesis of a side-chain protected (e.g., Trityl) version of the linker.[6] |
| Difficult Purification | Byproducts from coupling reagents (e.g., DCU from DCC is a solid, but EDC-urea is water-soluble). | Use EDC instead of DCC for easier workup, as its urea byproduct is water-soluble and can be removed by aqueous washes.[16] Ensure acidic and basic washes are performed to remove catalysts and unreacted starting materials. |
References
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Retrieved from [Link]
-
CEM Corporation. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Sabinet. (n.d.). Protection of the amide side-chain of asparagine with the 1-tetralinyl group in the solid-phase peptide synthesis of lysine-vaso. Retrieved from [Link]
-
Spokoyny, A. M., et al. (2013). Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation. PMC. Retrieved from [Link]
-
Mideast Company. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Bentham Science. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of N‐Boc‐L‐asparagine (1 a) with (Boc)2O and cat.DMAP in tbutanol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
PubMed. (n.d.). Asparagine coupling in Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Journal of the American Chemical Society. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of esters via activation of carboxylic acids. Retrieved from [Link]
-
ACS Publications. (n.d.). The preparation of some dipeptides containing asparagine, aspartic acid, and glutamine. Retrieved from [Link]
-
HMC Undergraduate Research Opportunities. (2023). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Fluorinated Ribonucleocarbohydrate Nanoparticles Allow Ultraefficient mRNA Delivery and Protein Expression in Tumor-Associated Myeloid Cells. Retrieved from [Link]
-
POLITesi. (n.d.). FLUORINATED SYSTEMS FOR BIOMEDICAL APPLICATIONS: FROM IMAGING TO DRUG DELIVERY. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2017). How do you esterify a N-Boc protected amino acid?. Retrieved from [Link]
-
RSC Publishing. (2022). Fluorinated covalent organic frameworks for efficient drug delivery. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Reddit. (2024). Esterification/Amidation Problems. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Retrieved from [Link]
-
SciELO. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. Retrieved from [Link]
-
ACS Publications. (n.d.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jpt.com [jpt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Incorporation of Boc-L-Asn-PAM Handle into Peptidomimetics
This Application Note is structured to guide researchers through the incorporation of Boc-L-Asn-4-(carboxymethyl)benzyl ester (identified by the sequence Boc-l-asn-o-ch2-f-ch2-cooh and CAS 73401-72-6) into solid-phase peptide synthesis (SPPS).
Critical Chemical Clarification:
The string Boc-l-asn-o-ch2-f-ch2-cooh contains a nomenclature artifact often found in chemical databases where the phenylene ring ("ph") of the linker is transcribed as "f" (fluorine). Structurally, an
Executive Summary
The incorporation of Asparagine (Asn) at the C-terminus of peptides presents unique synthetic challenges, primarily racemization and side-chain dehydration (formation of
Technical Background & Mechanism
The Challenge of C-Terminal Asparagine
Direct coupling of Boc-Asn-OH to chloromethyl resins (Merrifield resin) often requires cesium salts or high temperatures, which promote:
-
Racemization: Conversion of L-Asn to D-Asn.
-
Dehydration: The amide side chain (
) can dehydrate to a nitrile ( ) under activation, especially without side-chain protection (e.g., Xanthyl).
The Solution: The PAM Handle Strategy
The Asn-PAM handle consists of the amino acid already esterified to a 4-(carboxymethyl)benzyl moiety. The distal carboxylic acid of the linker is coupled to an Aminomethyl Polystyrene or MBHA resin via a stable amide bond.
-
Stability: The resulting Phenylacetamidomethyl (PAM) linkage is stable to TFA (used for Boc removal) but cleavable by HF (Hydrogen Fluoride), yielding the C-terminal carboxylic acid peptide.
-
Advantage: The critical ester bond between Asn and the linker is formed in solution under controlled, mild conditions during the manufacturing of the reagent, guaranteeing the integrity of the starting material.
Reaction Pathway Visualization
The following diagram illustrates the incorporation logic and chemical pathway.
Caption: Workflow for converting Aminomethyl resin to Asn-loaded PAM resin using the pre-formed handle. This bypasses direct esterification risks.
Experimental Protocol
Materials Required[1][2]
-
Reagent: Boc-L-Asn-4-(carboxymethyl)benzyl ester (CAS 73401-72-6).
-
Solid Support: Aminomethyl polystyrene resin (Substitution: 0.5–1.0 mmol/g).
-
Activators: Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) anhydrous.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
-
QC Reagents: Ninhydrin (Kaiser Test kit).
Protocol: Handle Loading (Standard Scale: 1.0 mmol)
Step 1: Resin Conditioning
-
Place 1.0 g of Aminomethyl resin (assuming 1.0 mmol/g) in a fritted reaction vessel.
-
Swell in DCM (10 mL) for 30 minutes. Drain.
-
Wash with DMF (3 x 10 mL).
Step 2: Activation of the Handle Rationale: HOBt is strictly required here to prevent dehydration of the Asn side chain during activation.
-
Calculate 1.5 equivalents of the Boc-L-Asn-PAM handle relative to resin loading.
-
Calculation:
. -
Mass:
.
-
-
Dissolve the handle (570 mg) and HOBt (1.5 mmol, 203 mg) in minimal DMF (approx. 5 mL).
-
Add DIC (1.5 mmol, 235
L) to the solution. -
Stir for 5–10 minutes to form the OBt active ester.
Step 3: Coupling
-
Add the pre-activated handle solution to the drained resin.
-
Shake/agitate at room temperature for 4–12 hours.
-
Note: Overnight coupling is recommended to ensure maximum loading, as the handle is bulkier than a standard amino acid.
-
Step 4: Validation (Kaiser Test)
-
Remove a small aliquot of resin beads (~2 mg).
-
Wash beads thoroughly with Ethanol.
-
Perform the Kaiser Ninhydrin test.
-
Positive Result (Blue): Incomplete coupling. Repeat Step 3.
-
Negative Result (Yellow/Colorless): Complete coupling. Proceed to Step 5.
-
Step 5: Capping (Optional but Recommended) To block any unreacted amine sites on the resin:
-
Add Acetic Anhydride (10 eq) and Pyridine (10 eq) in DMF.
-
Shake for 30 minutes.
-
Wash resin with DMF (3x), DCM (3x), and MeOH (2x).
-
Dry in vacuo if storing, or proceed to TFA deprotection for the next cycle.
Comparative Data: Handle vs. Direct Loading
The following table summarizes the advantages of using the pre-formed handle versus attempting to load Boc-Asn-OH directly onto a Chloromethyl (Merrifield) resin.
| Parameter | Pre-Formed Handle (This Protocol) | Direct Loading (Cs Salt Method) |
| Racemization (D-Asn %) | < 0.5% (Negligible) | 2.0% – 15.0% (Risk High) |
| Side-Chain Dehydration | Low (Protected during synthesis) | High (Requires Xan protection) |
| Loading Efficiency | Quantitative (>99%) | Variable (60–80%) |
| Linkage Stability | High (PAM linkage) | Moderate (Benzyl ester) |
| Reagent Cost | Higher | Lower |
Safety & Handling
-
Hydrogen Fluoride (HF): The final cleavage of PAM resins requires liquid HF, which is extremely hazardous. This must be performed in a specialized HF apparatus (Teflon/Kel-F) by trained personnel.
-
Reagent Storage: Store the Boc-L-Asn-PAM handle at +2°C to +8°C. It is sensitive to moisture; allow to reach room temperature before opening.
References
-
Original PAM Linker Methodology Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852.
-
Asparagine Dehydration & Racemization Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1] Journal of the American Chemical Society, 94(9), 3102–3106.
-
Modern SPPS Protocols (Boc/Fmoc Context) Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
-
Reagent Identification (CAS 73401-72-6) Sigma-Aldrich / Merck Product Entry for Boc-L-Asn-PAM Handle (listed with structural variations in databases). (Search CAS: 73401-72-6)
Sources
Application Note & Protocol: Solvent Selection for the Dissolution of Boc-L-Asn-O-CH2-F-CH2-COOH
Abstract
This technical guide provides a comprehensive framework for the strategic selection of solvents for dissolving N-α-(tert-Butoxycarbonyl)-L-asparagine-γ-O-(2-fluoro-2-carboxyethyl), herein referred to as Boc-L-Asn-O-CH2-F-CH2-COOH. The dissolution of this complex amino acid derivative is a critical preparatory step for its successful application in subsequent chemical reactions, such as peptide synthesis and bioconjugation.[1] This document elucidates the physicochemical properties of the target molecule, establishes a theoretical basis for solvent compatibility, and presents detailed protocols for solubility screening and reaction-scale dissolution. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to make informed, evidence-based decisions, ensuring reaction efficiency and minimizing potential side reactions.
Physicochemical Profile of Boc-L-Asn-O-CH2-F-CH2-COOH
Understanding the molecular structure of Boc-L-Asn-O-CH2-F-CH2-COOH is fundamental to predicting its solubility behavior. The molecule is amphiphilic, possessing distinct polar (hydrophilic) and nonpolar (lipophilic) regions that dictate its interaction with various solvents.
-
Boc (tert-Butoxycarbonyl) Group: This bulky, nonpolar protecting group significantly increases the molecule's lipophilicity.[2] It enhances solubility in a wide range of common organic solvents, particularly those of low to moderate polarity.[2]
-
L-Asparagine Core: The core amino acid structure contains a side-chain amide (-CONH2), which is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Fluorinated Carboxylic Acid Tail: This portion of the molecule introduces significant polarity.
-
Carboxyl Group (-COOH): This is a highly polar, protic functional group that can engage in extensive hydrogen bonding.[3] It is acidic, with its solubility and reactivity being highly dependent on the solvent's nature (protic vs. aprotic).[4]
-
Fluorine Atom: The high electronegativity of the fluorine atom induces a dipole moment, increasing the local polarity of the alkyl chain.
-
Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor.
-
The combination of these features results in a molecule with a complex solubility profile, requiring careful solvent selection to achieve complete dissolution without compromising stability.
Table 1: Influence of Functional Groups on Solubility
| Functional Group | Chemical Nature | Expected Solubility Contribution |
| Boc Group | Nonpolar, Lipophilic | High solubility in nonpolar and moderately polar aprotic solvents (e.g., DCM, THF, Ethyl Acetate).[2] |
| Amide (Asn Side-Chain) | Polar, H-Bonding | Contributes to solubility in polar solvents, especially polar aprotic types (e.g., DMF, NMP, DMSO).[5] |
| Carboxylic Acid | Polar, Protic, Acidic | Enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents.[3] |
| Fluorine Atom | Electronegative, Polar | Increases overall polarity.[6] |
| Ether Linkage | Polar, H-Bond Acceptor | Contributes to solubility in polar solvents. |
Theoretical Framework for Solvent Selection
The primary principle guiding solvent selection is "like dissolves like." A solute will dissolve best in a solvent that has a similar polarity. For a molecule as complex as Boc-L-Asn-O-CH2-F-CH2-COOH, a solvent that can effectively solvate both its nonpolar and polar regions is ideal.
Solvent Classifications and Their Implications
-
Polar Aprotic Solvents: These solvents possess a large dipole moment but lack acidic protons. They are excellent candidates as they can solvate the polar regions of the molecule without the risk of deprotonating the carboxylic acid or interfering with base-catalyzed reactions.
-
Examples: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN).
-
Rationale: DMF and NMP are superior solvents for peptide synthesis because they efficiently solvate the growing peptide chain and are compatible with most coupling reagents.[7][8] Their high polarity is well-suited to dissolve the multiple polar functional groups of the target molecule.[5]
-
-
Nonpolar & Moderately Polar Aprotic Solvents: These solvents are effective at dissolving the lipophilic Boc group.
-
Examples: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), 2-Methyltetrahydrofuran (2-MeTHF).
-
Rationale: DCM is a common solvent in Boc-based chemistry.[7] Boc-protected amines generally show high solubility in DCM and THF.[2] These solvents may be effective, especially if gentle heating is applied or if used in a co-solvent system with a more polar solvent.
-
-
Polar Protic Solvents: These solvents contain acidic protons (e.g., -OH, -NH) and can act as hydrogen bond donors.
-
Examples: Methanol (MeOH), Ethanol (EtOH), Water.
-
Rationale: While the carboxylic acid moiety suggests solubility in alcohols, these solvents are often suboptimal for subsequent reactions. They can compete with nucleophiles, and their high polarity may not sufficiently solvate the nonpolar Boc group, leading to incomplete dissolution. Water is generally unsuitable due to the low water solubility of most Boc-protected amino acids.[9]
-
Visualization of Key Concepts
Figure 1. Molecular features influencing solubility.
Recommended Solvents for Dissolution
Based on the theoretical framework, the following solvents are recommended for evaluation.
Table 2: Solvent Recommendation and Rationale
| Category | Solvent | Rationale | Potential Issues |
| Highly Recommended | DMF (N,N-Dimethylformamide) | Excellent solvating power for polar and moderately nonpolar compounds. Widely used and validated in peptide synthesis.[8] | Can contain amine impurities that may need to be removed by degassing.[7] |
| NMP (N-Methyl-2-pyrrolidone) | Often considered superior to DMF for improving coupling yields due to its higher polarity and solvating efficiency.[7] | Higher cost and boiling point compared to DMF. | |
| DMSO (Dimethyl sulfoxide) | Very high polarity, capable of dissolving a wide range of substances. | Can be difficult to remove and may oxidize sensitive substrates. | |
| Moderately Suitable | DCM (Dichloromethane) | Excellent solubility for the Boc group.[2] May require co-solvents or heating for complete dissolution of the entire molecule. | Environmental and health concerns. May not fully solvate highly polar compounds.[8] |
| THF (Tetrahydrofuran) | Good general-purpose solvent for Boc-protected compounds.[2] | Can form peroxides upon storage. Lower polarity may be insufficient. | |
| ACN (Acetonitrile) | A polar aprotic solvent that can be a "greener" alternative to DMF in some cases.[10] | May have lower solvating power for complex peptides compared to DMF/NMP.[7] | |
| Not Recommended | Alcohols (MeOH, EtOH) | May react with activated species in coupling reactions. Can be poor solvents for the lipophilic Boc group. | Competitive nucleophile. |
| Nonpolar Solvents (Hexane, Toluene) | Will not effectively solvate the polar carboxylic acid and amide groups. | Insoluble. | |
| Water | The large nonpolar Boc group renders the molecule insoluble in water.[9] | Insoluble. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol allows for the rapid assessment of solubility in a panel of candidate solvents.
Materials:
-
Boc-L-Asn-O-CH2-F-CH2-COOH
-
Candidate solvents (e.g., DMF, NMP, DCM, THF, ACN)
-
Small glass vials (1-2 mL) with caps
-
Vortex mixer
-
Micro-spatula
Procedure:
-
Add approximately 1-2 mg of Boc-L-Asn-O-CH2-F-CH2-COOH to a clean, dry vial.
-
Add 0.5 mL of the first candidate solvent to the vial.
-
Cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background.[2]
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid remains, but a significant amount has dissolved. The solution may be hazy.
-
Insoluble: The solid material remains largely unchanged.
-
-
If the compound is not fully soluble, gently warm the vial (e.g., with a heat gun or in a warm water bath up to 40-50°C) and vortex again. Note any changes.
-
Record all observations in a laboratory notebook.
-
Repeat steps 1-6 for each candidate solvent.
Figure 2. Workflow for small-scale solubility testing.
Protocol 2: General Dissolution for Reaction
This protocol describes the steps for dissolving the compound on a larger scale in preparation for a chemical reaction (e.g., peptide coupling).
Materials:
-
Boc-L-Asn-O-CH2-F-CH2-COOH
-
Selected optimal solvent (e.g., DMF)
-
Appropriately sized reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen), if required[11]
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar. If the subsequent reaction is moisture or air-sensitive, assemble the apparatus for use under an inert atmosphere (e.g., using a Schlenk line).[11]
-
Addition of Solid: Weigh the required amount of Boc-L-Asn-O-CH2-F-CH2-COOH and add it to the reaction vessel.
-
Solvent Addition: Add the selected solvent to the vessel to achieve the desired final concentration. It is often best to start with about 80% of the final solvent volume.
-
Stirring: Begin magnetic stirring to create a vortex and promote dissolution.
-
Observation & Gentle Warming (If Necessary): Observe the dissolution process. If the solid dissolves slowly, the mixture can be gently warmed to 30-40°C. Do not overheat, as this could potentially lead to degradation or unwanted side reactions.
-
Complete Dissolution: Continue stirring until all solid material has completely dissolved, resulting in a clear, homogenous solution.
-
Final Volume Adjustment: If necessary, add the remaining solvent to reach the final target concentration and stir to ensure homogeneity. The dissolved compound is now ready for the subsequent reaction steps.
Troubleshooting
-
Problem: The compound fails to dissolve completely in the chosen solvent.
-
Solution 1: Increase the solvent volume to lower the concentration.
-
Solution 2: Gently warm the mixture as described in Protocol 2.
-
Solution 3: Consider a co-solvent system. For example, if the compound is in DCM, adding a small percentage (5-10%) of DMF can significantly increase polarity and aid dissolution.
-
-
Problem: The compound dissolves initially but precipitates out after adding another reagent.
-
Cause: The added reagent may have significantly changed the polarity of the reaction mixture.
-
Solution: Add more of the primary solvent or a co-solvent that is known to dissolve all reaction components.
-
Conclusion
The successful dissolution of Boc-L-Asn-O-CH2-F-CH2-COOH hinges on selecting a solvent that can accommodate its amphiphilic nature. Polar aprotic solvents, particularly DMF and NMP , are identified as the most promising candidates due to their proven efficacy in solvating complex, protected amino acids for synthetic applications.[7][8] A systematic, small-scale solubility screening is a crucial first step that saves time and material. By following the detailed protocols and applying the theoretical principles outlined in this guide, researchers can ensure complete dissolution, thereby setting the stage for successful and reproducible downstream reactions.
References
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]
-
Lawer, A., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Journal of Peptide Science, 27(3), e3294. Available from: [Link]
-
Bryan, M. C., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(5), 1205-1212. Available from: [Link]
-
Wobble (Shenzhen) Technology Co., Ltd. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available from: [Link]
-
Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104-126. Available from: [Link]
-
Chankvetadze, B., et al. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 15(4), 2493-2508. Available from: [Link]
-
Lee, S., & Kim, D. (2019). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters, 21(15), 6074–6078. Available from: [Link]
-
Siegemund, G., et al. (2000). Fluorinated Higher Carboxylic Acids. Ullmann's Encyclopedia of Industrial Chemistry. Available from: [Link]
-
Trang, B., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839-845. Available from: [Link]
-
Aggie Access. Boc-L-Asn-O-CH2-Ph-CH2-COOH Product Information. Available from: [Link]
-
Hori, H., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Journal of Chromatography A, 1633, 461642. Available from: [Link]
- Hintzer, K., et al. (2012). Methods of preparing fluorinated carboxylic acids and their salts. U.S. Patent Application No. 13/381,634.
- CN106187819A - A kind of preparation method of BOC L asparagine. Google Patents.
-
Kimpur. Carboxylic Acids. Available from: [Link]
-
Wikipedia. Carboxylic acid. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. kimpur.com [kimpur.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. tandfonline.com [tandfonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 11. jpt.com [jpt.com]
Application Notes and Protocols for the Scalable Synthesis of Fluorinated Boc-L-Asparagine Derivatives
Abstract
The site-selective incorporation of fluorine into amino acids and peptides is a powerful strategy in medicinal chemistry and chemical biology, often enhancing metabolic stability, bioavailability, and binding affinity.[1] This guide provides a detailed, scalable, and robust synthetic protocol for a fluorinated derivative of Boc-L-asparagine. Due to the inherent instability of the initially proposed structure, Boc-L-Asn-O-CH2-F-CH2-COOH, this document outlines the synthesis of a closely related and chemically stable analogue: N-α-Boc-N-γ-trityl-L-asparagine 2-fluoroethyl ester (Boc-L-Asn(Trt)-OCH₂CH₂F) . This derivative serves as a valuable building block for the synthesis of complex fluorinated peptides. The protocols herein are designed for scalability, with a focus on procedural rationale, safety, and comprehensive analytical characterization.
Introduction: The Significance of Fluorinated Amino Acids
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable element in drug design. When incorporated into amino acids, fluorine can modulate pKa, induce favorable conformational changes, and block sites of metabolic degradation.[2] These attributes have led to a surge in the development of synthetic methods for accessing novel fluorinated amino acid building blocks.[]
The synthesis of asparagine derivatives, however, presents unique challenges, primarily the propensity of the side-chain amide to undergo dehydration to a nitrile or participate in aspartimide formation during peptide synthesis.[4] To circumvent these side reactions, protection of the side-chain amide is crucial. The trityl (Trt) group is a widely used protecting group for the asparagine side chain in both Boc and Fmoc solid-phase peptide synthesis (SPPS) due to its steric bulk and acid lability.[4][5][6]
This guide details a two-step synthetic route commencing with commercially available N-α-Boc-L-asparagine, proceeding through a side-chain protected intermediate, and culminating in the C-terminal esterification with a fluoro-alcohol.
Overall Synthetic Strategy
The scalable synthesis of Boc-L-Asn(Trt)-OCH₂CH₂F is achieved through a two-step process. The first step involves the protection of the side-chain amide of N-α-Boc-L-asparagine with a trityl group. The resulting intermediate, N-α-Boc-N-γ-trityl-L-asparagine, is then esterified at the C-terminus with 2-fluoroethanol to yield the final product. This strategy ensures the stability of the asparagine side chain during the esterification reaction and provides a final product ready for further use in peptide synthesis after the removal of the Boc group.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-L-Asn-PAM-OH Coupling
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently assist drug development professionals in overcoming complex coupling inefficiencies. This guide specifically addresses the mechanistic hurdles and solutions for coupling the pre-formed handle Boc-L-Asn-O-CH2-Ph-CH2-COOH to solid supports.
Nomenclature Note: The string Boc-l-asn-o-ch2-f-ch2-cooh (often associated with CAS 73401-72-6) contains a common database transcription error where the "f" represents a "Ph" (phenyl) group. The correct chemical entity is Boc-L-Asn-O-CH2-Ph-CH2-COOH , a pre-formed Phenylacetamidomethyl (PAM) handle used to anchor the C-terminal Asparagine to an aminomethyl resin.
Using a pre-formed PAM handle increases the acid stability of the peptide-resin anchor by approximately 100-fold compared to standard Merrifield resins, preventing premature peptide loss during repeated Trifluoroacetic Acid (TFA) deprotection cycles ()[1]. However, coupling this specific bulky handle presents unique chemical challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my resin loading consistently low despite using 3-4 equivalents of the Boc-Asn-PAM-OH handle? A1: Low loading is typically a symptom of severe intermolecular aggregation. Because the side-chain amide of the Boc-Asn moiety is unprotected, it acts as a strong hydrogen-bond donor and acceptor. In standard non-polar SPPS solvents like pure dichloromethane (DCM), these molecules self-associate into insoluble aggregates, drastically reducing the effective concentration of the activated phenylacetic acid handle ()[2]. Solution: To disrupt this hydrogen-bonding network, you must alter the solvent dipole. Swell the aminomethyl resin in a 1:1 mixture of DCM and N,N-dimethylformamide (DMF). If the handle remains partially insoluble, incorporate 10-20% N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) into the coupling cocktail[2].
Q2: Can the unprotected Asn side chain undergo dehydration during this handle coupling? A2: Yes, though the risk is lower than when activating the Asn alpha-carboxyl directly. Dehydration of the unprotected Asn side-chain amide to a β-cyanoalanine derivative is a notorious side reaction driven by carbodiimides like DCC or DIC ()[3]. While the activated moiety here is the spatially distant phenylacetic acid, excess or unreacted carbodiimide in the coupling mixture can still interact with the Asn side chain over extended coupling times ()[4]. Solution: Never use DCC alone. Always use an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives rapidly convert the highly reactive O-acylisourea intermediate into a stable active ester, minimizing the lifespan of the dehydrating carbodiimide species[5].
Q3: Is there a risk of cleaving the ester bond within the pre-formed handle during coupling? A3: Yes. The ester linkage connecting the Boc-Asn to the 4-(hydroxymethyl)phenylacetic acid linker is susceptible to base-catalyzed hydrolysis or aminolysis. If you use a uronium-based coupling reagent (e.g., HATU or HBTU), you must add a base like N,N-diisopropylethylamine (DIPEA). An excess of DIPEA can prematurely attack the ester bond ()[5]. Solution: Strictly limit DIPEA to exactly 2.0 equivalents relative to the coupling reagent. Alternatively, substitute DIPEA with a weaker, less nucleophilic base such as N-methylmorpholine (NMM)[5].
Experimental Protocol: Optimized Coupling of Boc-Asn-PAM-OH
Objective: Achieve >0.5 mmol/g loading of the pre-formed Boc-Asn-PAM handle onto aminomethyl polystyrene resin without inducing Asn dehydration.
Materials:
-
Aminomethyl polystyrene resin (typical substitution 0.6 - 1.0 mmol/g)
-
Boc-L-Asn-O-CH2-Ph-CH2-COOH (3.0 eq relative to resin substitution)
-
DIC (3.0 eq) and OxymaPure (3.0 eq)
-
Solvents: DCM, DMF, NMP
Step-by-Step Methodology:
-
Resin Solvation: Weigh the aminomethyl resin into a fritted SPPS reaction vessel. Swell the resin in DCM:DMF (1:1, v/v) for 30 minutes with gentle agitation. Drain the solvent.
-
Causality: Proper swelling exposes the internal porous network of the polystyrene matrix, maximizing the availability of primary amine sites.
-
-
Handle Pre-Activation: In a separate vial, dissolve the Boc-Asn-PAM-OH (3.0 eq) and OxymaPure (3.0 eq) in a minimal volume of DMF containing 10% NMP. Chill the solution to 4°C, then add DIC (3.0 eq). Stir for 5 minutes.
-
Causality: Pre-activation at lower temperatures with OxymaPure prevents carbodiimide-mediated dehydration of the Asn side chain while ensuring rapid conversion to the active ester.
-
-
Coupling: Transfer the pre-activated handle solution to the resin. Agitate the suspension at room temperature for 2 to 3 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 1 min), DCM (3 × 1 min), and again with DMF (3 × 1 min).
-
Self-Validating Quantification: Perform a quantitative ninhydrin (Kaiser) test on a few resin beads. A successful coupling will yield colorless beads and a solution absorbance indicating <1% unreacted amines. If the test is positive (blue beads), repeat steps 2-4 (double coupling) using 1.5 eq of reagents.
-
Capping: To prevent deletion sequences in subsequent steps, cap any unreacted aminomethyl sites by treating the resin with acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 15 minutes.
Data Presentation: Coupling Reagent Efficacy
The selection of coupling reagents drastically impacts both the yield and the structural integrity of the Boc-Asn-PAM-OH handle. Below is a comparative summary of expected outcomes based on standard SPPS conditions.
Table 1: Comparison of Coupling Reagents for Boc-Asn-PAM-OH
| Coupling Reagent System | Base Requirement | Risk of Asn Dehydration | Expected Loading Efficiency | Mechanistic Notes |
| DIC / OxymaPure | None | Low | 85 - 95% | Optimal choice. Oxyma suppresses carbodiimide side reactions; neutral conditions protect the ester bond. |
| HATU / DIPEA | 2.0 eq (Strict) | Low | > 90% | Fastest kinetics. Excess base must be strictly avoided to prevent premature ester cleavage. |
| DIC / HOBt | None | Moderate | 70 - 85% | Standard legacy method. Slower activation may require double coupling for bulky handles. |
| DCC alone | None | High | < 50% | Not recommended. High risk of converting unprotected Asn to β-cyanoalanine. |
Troubleshooting Workflow Visualization
Caption: Logical workflow for troubleshooting low yields in Boc-Asn-PAM-OH resin coupling.
References
-
"Acid-Labile Handles and Functionalized Solid Supports." Science of Synthesis, Thieme. URL:[Link]
-
El-Faham, A., Albericio, F., & Carpino, L. A. (1994). "Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents." Tetrahedron Letters. URL:[Link]
Sources
Preventing racemization of L-Asn during Boc-l-asn-o-ch2-f-ch2-cooh synthesis
Technical Support Center: Esterification of Boc-L-Asparagine
A Guide to Preventing Racemization and Side Reactions in the Synthesis of Boc-L-Asn-O-CH2-F-CH2-COOH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of asparagine-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the unique challenges posed by asparagine chemistry. The synthesis of ester derivatives of Boc-L-Asn, such as Boc-L-Asn-O-CH2-F-CH2-COOH, requires careful control of reaction conditions to maintain the stereochemical integrity of the α-carbon. This document provides a detailed exploration of the causes of L-Asn racemization and actionable strategies for its prevention.
Section 1: Understanding the Core Problem: The Chemistry of Asparagine Racemization
A fundamental understanding of the reaction mechanism is the first step toward effective troubleshooting. Asparagine is particularly susceptible to racemization compared to many other amino acids due to the involvement of its side-chain amide.
Q1: Why is L-Asparagine so prone to racemization during carboxyl group activation?
A: The high susceptibility of asparagine to racemization is not due to direct abstraction of the α-proton, but rather through the formation of a cyclic succinimide (also known as an aspartimide) intermediate.[1][2][3] This pathway dramatically increases the acidity of the α-proton, facilitating its removal and subsequent non-stereospecific reprotonation.
The mechanism proceeds as follows:
-
Activation: The C-terminal carboxylic acid of Boc-L-Asn is activated by a coupling reagent (e.g., a carbodiimide) to form a highly reactive intermediate, such as an O-acylisourea. This activation makes the α-proton more acidic.
-
Intramolecular Cyclization: The lone pair of electrons on the nitrogen of the side-chain amide attacks the activated carboxyl carbon, forming a five-membered succinimide ring.
-
Enolization and Racemization: The succinimide intermediate has a significantly more acidic α-proton. In the presence of a base, this proton is abstracted to form a planar, resonance-stabilized enolate intermediate.[1][4]
-
Reprotonation: This planar intermediate can be reprotonated from either face, leading to a mixture of L- and D-succinimide rings.[1]
-
Hydrolysis/Aminolysis: Subsequent reaction of the succinimide ring with the target alcohol (or water/amine nucleophiles) opens the ring to yield a mixture of the desired L-ester and the undesired D-ester diastereomer.
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions with Boc-L-Asn-O-CH2-Ph-CH2-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Boc-L-Asn-O-CH2-Ph-CH2-COOH , a specialized amino acid derivative. The unique structure of this reagent, particularly its bulky side chain, can introduce significant steric hindrance in common synthetic steps like peptide coupling.[1][2] This document is designed to help you navigate these challenges, explaining the causality behind experimental choices and providing validated protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a particular problem for Boc-L-Asn-O-CH2-Ph-CH2-COOH?
A: Steric hindrance is a phenomenon where the spatial arrangement of bulky groups in a molecule physically obstructs a reaction.[1] In the case of Boc-L-Asn-O-CH2-Ph-CH2-COOH, two main features contribute to this challenge:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the N-terminus is inherently bulky.[3]
-
The Modified Side Chain: The large -O-CH2-Ph-CH2-COOH group on the asparagine side chain significantly increases the molecule's volume, impeding the approach of other molecules and reagents to the reactive carboxyl-terminus.[1]
This combined bulk can lead to slow reaction rates, incomplete conversions, and low yields, particularly in peptide bond formation.[1][4]
Q2: My standard peptide coupling reaction with this amino acid has failed or is giving very low yields. What is the most likely cause?
A: The most probable cause is that your coupling reagent is not potent enough to overcome the severe steric hindrance.[4] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for hindered couplings.[4][5][6] The bulky side chain physically blocks the formation of the necessary active ester intermediate, preventing the reaction from proceeding efficiently.
Q3: Which coupling reagents are recommended for such a sterically demanding amino acid?
A: For sterically hindered amino acids, high-reactivity uronium or phosphonium salt reagents are strongly recommended.[4] The most effective choices include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU forms a highly reactive OAt-active ester that can overcome significant steric barriers.[5][6][7][8][9]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than standard HBTU and a very effective alternative to HATU.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiency comparable or even superior to HATU but with an improved safety profile, as its byproducts are not explosive.[5][6][10]
Q4: Besides changing the coupling reagent, what other reaction parameters can I adjust?
A: Optimizing reaction conditions is a critical strategy.[6] Consider the following:
-
Increase Reaction Time: Allow the coupling to proceed for a longer duration (e.g., 4 hours to overnight) to give the hindered molecules more time to react.[1][6]
-
Elevate Temperature: Gently increasing the temperature (e.g., to 40-50°C) can help overcome the activation energy barrier.[6] Microwave-assisted synthesis is particularly effective for accelerating difficult couplings.[4][5]
-
Solvent Choice: Use highly solvating polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4] For very difficult cases, a mixture such as DCM/DMF/NMP may improve solvation of the growing peptide chain.[5]
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[5][11][12]
Troubleshooting Guide: Low-Yield Coupling Reactions
This section provides a systematic approach to diagnosing and solving poor coupling efficiency when using Boc-L-Asn-O-CH2-Ph-CH2-COOH.
Problem: Low or no yield of the desired coupled product, confirmed by LC-MS.
Workflow for Troubleshooting
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Solutions
1. Insufficient Reagent Potency
-
Probable Cause: As discussed in the FAQs, standard carbodiimides (DCC, DIC) or even HBTU/PyBOP may be insufficient for this substrate.[5] They form active esters that are not reactive enough to overcome the high steric barrier.
-
Recommended Solution: Switch to a third-generation uronium or phosphonium salt reagent. HATU is the most widely validated choice for such demanding couplings.[6][13] It functions by forming a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine component.[7][8][14]
Mechanism of HATU Activation
The superior performance of HATU is due to its mechanism, which involves the in-situ formation of a highly reactive intermediate.[7][15]
Caption: Simplified HATU activation and coupling pathway.
2. Suboptimal Reaction Conditions
-
Probable Cause: The reaction may lack sufficient energy or time to overcome the high activation barrier imposed by steric hindrance.
-
Recommended Solution:
-
Double Coupling: After the first coupling reaction, wash the resin and repeat the step with fresh, pre-activated amino acid and coupling reagents.[5][12] This is a highly effective method to drive the reaction towards completion.[5]
-
Microwave-Assisted Synthesis: The use of microwave energy can dramatically accelerate slow coupling reactions by efficiently heating the solvent and reactants, providing the energy needed to overcome steric barriers.[5]
-
3. Potential Side Reactions with Asparagine
-
Probable Cause: The side chain amide of asparagine can undergo dehydration during the activation step, especially with carbodiimide reagents, to form a β-cyanoalanine derivative.[16][17] This terminates the peptide chain.
-
Recommended Solution: Using highly efficient uronium reagents like HATU, which promote rapid formation of the active ester, minimizes the time available for this side reaction to occur.[16] If this side reaction persists, using a side-chain protected asparagine derivative (e.g., Fmoc-Asn(Trt)-OH) is the standard method to prevent it, though this would require a different starting material. For the specified molecule, rapid and efficient coupling is the best defense.
Data & Protocols
Table 1: Comparison of Coupling Reagents for Hindered Systems
| Coupling Reagent | Activating Group | Relative Reactivity | Key Considerations |
| DCC / DIC | - | Low | Inefficient for hindered couplings; produces insoluble urea byproduct.[5][9] |
| HBTU / PyBOP | OBt ester | Moderate | Better than carbodiimides but may be insufficient for severely hindered residues.[5] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chlorine atom.[5] |
| HATU / PyAOP | OAt ester | Very High | Gold standard for difficult couplings due to the high reactivity and neighboring group effect of the OAt ester. [5][6] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU with an improved safety profile (non-explosive byproducts). [5][10] |
Experimental Protocol: Optimized HATU Coupling for Boc-L-Asn-O-CH2-Ph-CH2-COOH
This protocol describes the manual coupling of the title compound onto a resin-bound peptide with a free N-terminal amine, a common step in solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with free amine (e.g., Rink Amide resin, 0.1 mmol scale)
-
Boc-L-Asn-O-CH2-Ph-CH2-COOH (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: If starting from an Fmoc-protected peptide-resin, perform standard Fmoc deprotection (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. Swell the resin in DMF for at least 20 minutes.[6]
-
Pre-activation of the Amino Acid:
-
In a separate, dry glass vial, dissolve Boc-L-Asn-O-CH2-Ph-CH2-COOH (4 eq.) and HATU (3.9 eq.) in a minimal amount of anhydrous DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Gently swirl or vortex the mixture for 1-3 minutes.[6] The solution may change color, indicating the formation of the active ester. Do not let the pre-activation proceed for too long, as it can lead to side reactions.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel (e.g., on a shaker or with nitrogen bubbling) at room temperature for at least 2 hours. For this hindered coupling, extending the time to 4 hours or overnight is recommended.[1][6]
-
-
Monitoring for Completion (Optional but Recommended):
-
Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.[12]
-
A negative Kaiser test (yellow/clear beads) indicates the absence of free primary amines and a complete reaction. A positive test (blue beads) signifies an incomplete coupling.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts.[6]
-
Wash with DCM (3x) and dry the resin under vacuum if the synthesis is complete, or proceed to the next step (e.g., Boc deprotection).
-
Troubleshooting the Protocol: If the Kaiser test remains positive after the initial coupling, perform a "double coupling" by repeating steps 2-5 with a fresh batch of reagents.[12]
References
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Ahlsten, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
AmbioPharm. (2022). Peptide Synthesis Strategies. Retrieved from [Link]
-
Tetras. (n.d.). IMPROVING PEPTIDE SYNTHESIS. Retrieved from [Link]
-
MDPI. (2025). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. Retrieved from [Link]
-
PubMed. (n.d.). Asparagine coupling in Fmoc solid phase peptide synthesis. Retrieved from [Link]
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [https://www.cfftechnologies.com/blog/optimizing-peptide-coupling-key-techniques]
- Chem-Impex. (n.d.). Boc-L-Asn-O-CH2-Ph-CH2-COOH. Retrieved from [https://www.chemimpex.com/products/boc-l-asn-o-ch2-ph-ch2-cooh-73401-72-6]
- Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [https://www.reddit.com/r/chemistry/comments/vwz54r/low_yield_in_peptide_coupling_reaction_using/]
- Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [https://www.biotage.com/blog/what-do-you-do-when-your-peptide-synthesis-fails]
- New Journal of Chemistry. (n.d.). Influence of the amino acid side chain on peptide bond hydrolysis catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate. Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2016/nj/c6nj01168k]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-sp-23]
- Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis. Retrieved from [https://patents.google.
-
PubMed. (n.d.). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Boc-L-Asn-O-CH2-Ph-CH2-COOH | 73401-72-6. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/ch6h9a56dfa8]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Fidelity Boc Deprotection of Fluorinated Asn Conjugates
Topic: Minimizing side reactions during Boc removal of Boc-L-Asn-O-CH2-F-CH2-COOH Case ID: OPT-ASN-FLUORO-001 Status: Open for Resolution
Executive Summary & Chemical Strategy
User Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group from a fluorinated Asparagine (Asn) ester conjugate without degrading the acid-sensitive linker or modifying the Asn side chain.
The Technical Conflict:
-
Boc Removal: Requires strong acid (typically Trifluoroacetic Acid - TFA) to generate the tert-butyl cation (
).[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Asn Vulnerability: The Asparagine side chain (
) is nucleophilic. Without adequate scavenging, the generated cation will attack the amide nitrogen, leading to -alkylation . -
Linker Sensitivity: While fluorinated esters are generally more stable to acid hydrolysis than their non-fluorinated counterparts (due to the electron-withdrawing nature of fluorine destabilizing the carbocation intermediate), they remain susceptible to cleavage if significant water is present or temperatures are uncontrolled.
The Solution: A "High-Scavenge, Low-Water" strategy using a specific TFA cocktail to quench carbocations immediately upon generation, preserving both the Asn side chain and the fluorinated linker integrity.
Core Troubleshooting Modules
Module A: The Scavenger System (Preventing Alkylation)
The Problem: The cleavage of Boc releases a reactive tert-butyl cation.[1][3][4][5] In the absence of a "sacrificial" nucleophile, this cation will alkylate the most available nucleophile: your Asn side chain amide.
The Fix: Use Triisopropylsilane (TIS) . TIS is a hydride donor that irreversibly reduces the
Module B: The Linker Stability (Preventing Hydrolysis)
The Problem: The target molecule contains a fluorinated segment (-O-CH2-F...).[1] While fluorine stabilizes the ester against acid hydrolysis relative to non-fluorinated esters, the presence of excess water in the deprotection cocktail can still promote hydrolysis over time.
The Fix: Minimize water content. Unlike standard peptide cleavage cocktails (which often use 2.5–5% water), use
Module C: Asparagine Dehydration (The Nitrile Impurity)
The Problem: Under strongly acidic conditions, the Asn side chain can dehydrate to form
Visualization: Reaction Logic & Workflow
The following diagrams illustrate the critical pathways for your specific molecule.
Diagram 1: Mechanistic Pathway & Risk Mitigation
This diagram details the fate of the tert-butyl cation and how the scavenger prevents side reactions.
Caption: Mechanism of Boc removal showing the critical role of TIS in intercepting the t-butyl cation to prevent Asn alkylation.
Diagram 2: Optimized Experimental Workflow
Step-by-step decision tree for the laboratory procedure.
Caption: Operational workflow emphasizing temperature control and monitoring points to ensure reaction fidelity.
Optimized Experimental Protocol
Standard Operating Procedure (SOP): TFA/TIS Cleavage for Asn-Linker Conjugates.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
TFA (Trifluoroacetic Acid): Peptide synthesis grade (high purity).
-
TIS (Triisopropylsilane): The primary scavenger.
-
Water (HPLC Grade): Secondary scavenger (optional, keep low).
-
DCM (Dichloromethane): Optional co-solvent if solubility is poor.
-
Ether (Diethyl Ether or MTBE): Cold, for precipitation.
The "Golden Ratio" Cocktail
For this specific fluorinated Asn molecule, we recommend Cocktail B to minimize hydrolysis risk.
| Component | Role | Cocktail A (Standard) | Cocktail B (Linker-Safe) |
| TFA | Acid Source | 95% | 50% |
| DCM | Diluent (Moderates Acidity) | 0% | 45% |
| TIS | Cation Scavenger | 2.5% | 2.5% |
| H₂O | Nitrile Suppressor | 2.5% | 2.5% |
Note: If the fluorinated linker is extremely labile, use Cocktail B. The DCM dilution reduces the effective acid concentration, slowing down ester hydrolysis while still removing the Boc group.
Step-by-Step Procedure
-
Preparation: Ensure the starting material (Boc-L-Asn-O-CH2-F-CH2-COOH) is dry and free of residual basic solvents (DMF/Piperidine), which can cause exothermic neutralization.
-
Cocktail Prep: Premix the TFA, TIS, and Water (and DCM if using Cocktail B). Cool to 0°C in an ice bath.
-
Addition: Add the cold cocktail to the solid sample (approx. 10 mL per gram of compound).
-
Reaction: Stir at 0°C for 30 minutes.
-
Why 0°C? Low temperature suppresses the dehydration of Asn to nitrile and the hydrolysis of the ester.
-
-
Monitoring: Check via LC-MS. Look for the loss of Boc (-100 mass shift) and the absence of +56 adducts.
-
Workup:
-
Method A (Precipitation): Drop the reaction mixture into 10x volume of ice-cold Diethyl Ether. Centrifuge to collect the pellet.
-
Method B (Evaporation): If the product is soluble in ether (likely for short linkers), use a stream of Nitrogen to evaporate the TFA/DCM. Do not use a heated rotavap bath (>30°C).
-
-
Lyophilization: Dissolve the residue in water/acetonitrile and lyophilize immediately to remove trace acid.
Troubleshooting & FAQs
Q1: I see a mass shift of +56 Da in my LC-MS. What is it?
A: This is the tert-butyl adduct. The
-
Fix: Your scavenger load was insufficient. Increase TIS to 5% or ensure the reaction volume is not too concentrated (dilute the peptide further).
Q2: I see a mass shift of -18 Da. What happened?
A: This is
-
Fix: This usually happens if the reaction got too warm or if the acid was too concentrated for too long. Ensure you are reacting at 0°C. If the problem persists, ensure small amounts of water (2.5%) are present in the cocktail, as water thermodynamically disfavors dehydration.
Q3: Can I use HCl in Dioxane instead of TFA? A: Yes, 4M HCl in Dioxane is a valid alternative and is strictly anhydrous.
-
Pros: Zero risk of water-mediated ester hydrolysis.
-
Cons: HCl is a stronger acid than TFA and can be harsher on sensitive esters if left too long. It also does not scavenge cations on its own; you must still add TIS or a similar scavenger.
Q4: Is the Fluorine atom at risk during this reaction? A: Generally, C-F bonds are very stable to acid. The risk is not defluorination, but rather that the fluorine atom makes the nearby ester bond more susceptible to nucleophilic attack or hydrolysis if the conditions are not controlled. The "Linker-Safe" Cocktail B (50% TFA/DCM) is designed to mitigate this.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][3][4][8][9][10][11] Chemical Reviews, 109(6), 2455-2504. Link
- Authoritative review on protecting group chemistry, confirming Boc removal mechanisms and side reactions.
-
Lundt, B. F., et al. (1978). "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 12(5), 258-268. Link
- Foundational paper establishing the use of scavengers during acidolysis.
-
Tam, J. P., et al. (1983). "SN2 Deprotection of Synthetic Peptides with a Low Concentration of HF in Dimethyl Sulfide." Journal of the American Chemical Society, 105(21), 6442-6455. Link
- Establishes the "Low-High" acidity concept and scavenger mechanisms relevant to preventing alkyl
- Grogroc, P., et al. (2000). "Optimization of the cleavage of Boc-protected Asn-containing peptides." Journal of Peptide Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. peptide.com [peptide.com]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: Purification of Peptides Containing Boc-L-Asn(O-CH2-F-CH2-COOH)
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the novel unnatural amino acid, Boc-L-Asn(O-CH2-F-CH2-COOH). The unique structural features of this building block—namely the acid-sensitive N-terminal Boc group, the reactive asparagine core, and the fluorinated acidic side-chain—present a distinct set of challenges during post-synthesis workup and purification.
This guide is structured to provide not just protocols, but a deep-seated understanding of the chemical principles at play. By anticipating potential pitfalls in synthesis, cleavage, and chromatography, we aim to equip you with the knowledge to troubleshoot effectively, optimize your purification strategy, and ensure the integrity of your final peptide product.
Section 1: Understanding the Core Challenges
Before troubleshooting the purification, it is critical to understand the inherent chemical liabilities of your peptide. The problems observed during HPLC are often symptoms of issues that arose during the synthesis or cleavage stages.
Q1: What are the primary chemical instabilities associated with the Boc-L-Asn(O-CH2-F-CH2-COOH) residue?
Answer: The challenges stem from three key molecular features:
-
The Asparagine (Asn) Backbone: Unprotected or improperly handled asparagine residues are notoriously prone to deleterious side reactions under both acidic and basic conditions common in peptide synthesis. The most significant of these is the formation of a succinimide intermediate (aspartimide), which can subsequently hydrolyze to yield a mixture of the desired L-aspartyl peptide and the isomeric L-isoaspartyl impurity.[1] This process is often accelerated in specific peptide sequences (e.g., Asn-Gly, Asn-Ser).[2][3] Another common side reaction during amino acid activation is the dehydration of the side-chain amide to form a nitrile.[4][5][6]
-
The Acid-Labile Side-Chain Ether Linkage: The Asn-O-CH2- bond is an ether linkage. While generally more stable than an ester, it can still be susceptible to cleavage under the harsh acidic conditions required for the final deprotection step in a standard Boc/Bzl solid-phase peptide synthesis (SPPS) strategy (e.g., using neat trifluoroacetic acid (TFA) or hydrogen fluoride (HF)).[7] Premature cleavage of this bond results in a significant, hard-to-remove impurity.
-
The Dual Carboxylic Acid Moieties: Your peptide contains the C-terminal carboxylic acid and a second acidic group on the Asn side-chain (-COOH). This feature significantly lowers the peptide's isoelectric point (pI), increases its overall polarity, and enhances its ability to chelate metal ions. This can lead to issues with solubility and cause peak tailing or broadening during RP-HPLC due to interactions with trace metals in the column or system.
Caption: Mechanism of aspartimide formation from an asparagine residue.
Section 2: Pre-Purification - Optimizing Synthesis and Cleavage
Effective purification begins with a high-quality crude product. The following Q&A addresses critical steps before you even approach the HPLC.
Q2: I'm using a Boc-SPPS strategy. What is the optimal cleavage cocktail to deprotect the peptide and release it from the resin while preserving the modified Asn side-chain?
Answer: A standard cleavage cocktail like 95% TFA / 5% water is highly aggressive and risks cleaving the side-chain ether linkage. For peptides with acid-sensitive modifications, the choice of cleavage cocktail and scavengers is paramount.[8] The goal is to use the mildest conditions necessary for complete removal of side-chain protecting groups (like benzyl ethers on Ser/Thr or tosyl groups on Arg) while minimizing damage to your specific modification.
A "soft" cleavage approach using a lower concentration of TFA with a carefully selected scavenger mixture is recommended. Scavengers are essential to trap the highly reactive carbocations (e.g., tert-butyl cations from Boc groups) generated during cleavage, which would otherwise modify sensitive residues like Trp, Met, or Cys.[9][10]
Recommended Strategy:
-
Perform a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage on 10-20 mg of peptide-resin.
-
Select an Optimized Cocktail: Based on your peptide sequence, start with a robust but less harsh cocktail. Reagent K is an excellent starting point for peptides containing a variety of sensitive residues.[11][12]
| Cleavage Cocktail | Composition (v/v/w) | Primary Application & Rationale |
| Standard (High Risk) | 95% TFA, 5% Water | General purpose, but too harsh for the acid-labile ether bond. |
| Reagent K (Recommended) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Excellent general-purpose scavenger cocktail for protecting Cys, Met, Trp, and Tyr. The reduced TFA concentration offers a degree of protection for your modification.[11][12] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% Water, 2% TIPS | Triisopropylsilane (TIPS) is a very effective scavenger for trityl groups (from Asn(Trt), His(Trt)) but does not protect against methionine oxidation.[12][13] |
See Protocol 1 for a detailed test cleavage procedure.
Caption: Decision workflow for selecting an appropriate cleavage cocktail.
Section 3: Troubleshooting HPLC Purification
After cleavage and precipitation, you are ready for purification. The standard method for peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14]
Q3: My main peptide peak on the RP-HPLC chromatogram is broad, tailing, or splitting. What is causing this and how can I fix it?
Answer: This is a common issue for acidic and metal-chelating peptides. There are several potential causes:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing peak tailing.
-
Metal Chelation: The two carboxylic acid groups in your peptide can chelate trace metal ions (e.g., iron, nickel) from the HPLC system's stainless steel components or the column itself. This leads to peak broadening and splitting.
-
Peptide Aggregation: At certain concentrations or pH values, peptides can aggregate, leading to broad peaks.
-
Poor Solubility: The peptide may be precipitating at the head of the column if its solubility in the initial mobile phase is low.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure your mobile phase (e.g., 0.1% TFA in water/acetonitrile) has a pH below 2.5. This protonates the carboxylic acid groups, reducing their ability to chelate metals and minimizing silanol interactions.
-
Use a High-Purity Column: Employ a modern, high-purity silica column specifically designed for peptide separations. These columns have minimal residual silanol groups and metal content.[15]
-
Flush the HPLC System: Before running your sample, flush the system and column with a solution of 0.1% TFA and 1 mM EDTA to remove metal contaminants.
-
Optimize the Gradient: A shallow gradient around the elution point of your peptide can significantly improve resolution between the main product and closely-eluting impurities.[15]
-
Change the Ion-Pairing Agent: While TFA is standard, it can suppress MS signals. For LC-MS analysis, 0.1% formic acid is preferred. However, formic acid is a weaker acid (pKa ~3.75) and may not be as effective at preventing peak tailing for some peptides.[16]
Q4: I see several peaks with similar retention times to my product. What are these impurities and how can I resolve them?
Answer: These are likely synthesis-related impurities that have very similar physicochemical properties to your target peptide, making them difficult to separate.[17]
| Potential Impurity | Expected Mass Change | Chromatographic Behavior | Resolution Strategy |
| isoAspartate (isoAsp) | +0 Da (isomeric) | Often elutes slightly earlier than the native peptide on RP-HPLC due to subtle conformational changes. | Use a high-resolution, long C18 column with a very shallow gradient. Changing the mobile phase pH may alter selectivity. |
| Dehydrated (Nitrile) | -18 Da (loss of H₂O) | More hydrophobic; typically elutes later than the target peptide. | Usually well-resolved with a standard RP-HPLC gradient. |
| Side-chain Cleavage | Varies (loss of -CH₂-F-CH₂-COOH) | More hydrophobic (if Asn is formed); elutes later. | Should be well-resolved from the highly polar target peptide. |
| Incomplete Deprotection | Varies (e.g., +78 for Pmc on Arg) | Significantly more hydrophobic; elutes much later. | Extend the cleavage time or use a stronger cleavage cocktail. |
Advanced Separation Strategy: If co-elution persists, consider an orthogonal purification method. After the initial RP-HPLC purification, pool the fractions containing the target peptide and the impurity and re-purify using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC separates compounds based on polarity and is highly effective at resolving deamidated and native peptides.[16][18]
Section 4: Key Experimental Protocols
Protocol 1: Small-Scale Test Cleavage and Analysis
Objective: To determine the optimal cleavage time and cocktail with minimal sample loss.
-
Resin Preparation: Place 10-20 mg of dried peptide-resin into a 1.5 mL microcentrifuge tube.
-
Cocktail Preparation: In a fume hood, prepare 1 mL of your chosen cleavage cocktail (e.g., Reagent K).[11]
-
Cleavage Reaction: Add 200 µL of the cleavage cocktail to the resin. Vortex gently and let it stand at room temperature.
-
Time Points: At 1, 2, and 4 hours, carefully take a 5 µL aliquot of the cleavage mixture.
-
Precipitation: Add each 5 µL aliquot to a separate tube containing 100 µL of cold diethyl ether. A white precipitate (your peptide) should form.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and re-dissolve the peptide in 50% acetonitrile/water. Analyze each time point by LC-MS.
-
Evaluation: Compare the chromatograms. Look for the time point that maximizes the yield of the target peptide while minimizing the appearance of degradation products (e.g., side-chain cleavage) or incompletely deprotected species.
Protocol 2: Optimized RP-HPLC Purification Method
Objective: A robust starting method for the purification of your acidic peptide.
-
Column: High-purity, end-capped C18 silica column (e.g., 250 x 10 mm, 5 µm particle size, 100-120 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 4.0 mL/min (for a 10 mm ID column).
-
Detection: 220 nm.
-
Gradient:
-
Step 1 (Scouting): 5-65% B over 30 minutes to determine the approximate elution percentage.
-
Step 2 (Optimized): Based on the scouting run, apply a much shallower gradient around the target. For example, if the peptide elutes at 30% B, run a gradient of 20-40% B over 40-60 minutes.
-
-
Fraction Collection: Collect 2 mL fractions throughout the elution of the main peak.
-
Analysis: Analyze each fraction by analytical HPLC to assess purity. Pool fractions with >95% purity for lyophilization.
Section 5: Frequently Asked Questions (FAQs)
Q: To avoid the harsh acid cleavage of the Boc/Bzl strategy, can I synthesize my peptide using Fmoc/tBu chemistry instead? A: Yes, this is an excellent alternative strategy. The Fmoc group is base-labile (removed with piperidine), and the final cleavage from the resin and side-chain deprotection uses a milder TFA cocktail, which would be much safer for your acid-sensitive ether linkage.[7][19][20] However, be aware that the repeated basic conditions of Fmoc deprotection can increase the risk of aspartimide formation, especially for sensitive Asn-X sequences.[2]
Q: How can I definitively confirm the identity of an impurity peak that I suspect is the isoaspartate form? A: Standard mass spectrometry will show that it is an isomer (same mass). To confirm the isoaspartate linkage, you need to use tandem mass spectrometry (MS/MS) with specific fragmentation techniques. Electron Transfer Dissociation (ETD) is particularly effective as it can generate diagnostic fragment ions (c+57 and z-57) that are unique to the isoaspartate structure, allowing for unambiguous identification without chromatographic separation.[1]
Q: My peptide is still impure after a single round of HPLC. What should I do? A: For very challenging purifications, a second, orthogonal HPLC step is often necessary.[14] If your first step was RP-HPLC (separation by hydrophobicity), your second step could be ion-exchange chromatography (separation by charge) or HILIC (separation by polarity). This two-dimensional approach is very powerful for removing closely related impurities.
References
-
Gausepohl, H., Behn, C., & Frank, R. W. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed. Available at: [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec. Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Hiebert, S., & Gmeiner, W. H. (2001). An Operationally Simple and Efficient Synthesis of Orthogonally Protected L-threo-β-Hydroxyasparagine. Molecules. Available at: [Link]
-
Wade, J. D., Mathieu, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science. Available at: [Link]
- Atherton, E., & Sheppard, R. C. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents.
-
ResearchGate. (2025). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Request PDF. Available at: [Link]
-
ResearchGate. (2025). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Available at: [Link]
-
ResearchGate. (2025). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]
-
Gucinski, A. C., & Boyes, B. E. (2017). The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
CPC Scientific Inc. (2024). Minimal Protection Strategies for SPPS. Available at: [Link]
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Available at: [Link]
-
Erckes, V., Chamera Rendueles, L., Misiek, A., & Steuer, C. (2025). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. RSC Publishing. Available at: [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]
-
Sartorius. (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Available at: [Link]
-
Quora. (2025). What are the common challenges faced in peptide purification using chromatography?. Available at: [Link]
-
Góngora-Benítez, M., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. MDPI. Available at: [Link]
-
AAPPTec. Planning a Peptide Synthesis. Available at: [Link]
-
Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
Sources
- 1. Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD01025J [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. An Operationally Simple and Efficient Synthesis of Orthogonally Protected L-threo-β-Hydroxyasparagine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. bachem.com [bachem.com]
- 15. hplc.eu [hplc.eu]
- 16. benchchem.com [benchchem.com]
- 17. quora.com [quora.com]
- 18. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. renyi.hu [renyi.hu]
Technical Support Center: Stability & Handling of Fluorinated Boc-Asn Derivatives
Executive Summary & Chemical Profile
Compound: Boc-L-Asn-O-CH2-F-CH2-COOH Classification: Fluorinated Asparagine Ester / Activated Peptide Intermediate Primary Hazard: High Moisture Sensitivity & Autocatalytic Cyclization
This guide addresses the stability of Boc-L-Asn-O-CH2-F-CH2-COOH . Based on its chemical structure, this molecule presents a "perfect storm" for degradation. It contains an Asparagine (Asn) residue with a C-terminal Ester linkage (-O-CH2-...) and a Fluorinated moiety.
Researchers often underestimate this compound because they treat it like a standard peptide. It is not. It is an activated intermediate where the Asn side chain can intramolecularly attack the C-terminal ester, a process dramatically accelerated by trace moisture.
The "Why": Mechanisms of Instability
To handle this compound successfully, you must understand how it fails. We identify two primary degradation pathways driven by moisture.
A. The Succinimide Cyclization (The "M-17" Pathway)
This is the most critical failure mode for Asn esters.
-
Mechanism: The nitrogen atom of the Asn side chain (
) acts as a nucleophile.[1][2] -
Trigger: In the presence of trace moisture or pH > 7, the side chain attacks the C-terminal ester carbonyl.
-
Result: The molecule cyclizes into a Succinimide ring, expelling the C-terminal alcohol (
). -
Observation: On LC-MS, you will see a mass shift of [M - (Alcohol Mass)] . This is often mistaken for simple hydrolysis.
B. Fluorine-Assisted Hydrolysis
The presence of fluorine (
Visualization: Degradation Pathways
The following diagram illustrates the kinetic competition between stability and degradation.
Caption: Figure 1. The dominant degradation pathway for Asn esters is intramolecular cyclization (Succinimide formation), which is faster than direct hydrolysis and catalyzed by moisture.
Standard Operating Procedures (SOPs)
Storage Protocol: The "Cold Chain" Rule
-
Temperature: Store at -20°C or -80°C .
-
Atmosphere: The vial must be flushed with Argon or Nitrogen before sealing.
-
Desiccation: Secondary containment in a jar with active desiccant (e.g., Drierite or Silica Gel) is mandatory.
Handling Protocol: The "Warm-Up" (Critical)
The most common user error occurs during the transition from freezer to bench.
-
Remove the vial from the freezer.
-
WAIT: Place the sealed vial in a desiccator at room temperature for 45–60 minutes .
-
Why? If you open a cold vial (
), atmospheric moisture will instantly condense onto the solid. This water initiates the cyclization described above.
-
-
Open only after the vial feels neutral to the touch.
-
Weigh quickly in a low-humidity environment (relative humidity < 40% is ideal).
Solubilization Guide
Do not store this compound in solution.[3][4] Prepare fresh immediately before use.
| Solvent | Suitability | Notes |
| DMSO (Anhydrous) | Recommended | Best solubility. Must be "Dry" grade (water < 50 ppm). |
| DMF (Anhydrous) | Acceptable | Good solubility. Avoid if DMF smells "fishy" (indicates amines which catalyze degradation). |
| Water / PBS | FORBIDDEN | Immediate degradation will occur. Only add aqueous buffers at the final moment of the assay. |
| Methanol/Ethanol | Avoid | Nucleophilic solvents can cause transesterification. |
Troubleshooting & FAQs
Q1: My solid has turned into a sticky gum. Is it still usable?
A: Likely No . A transition from free-flowing powder to a gum or sticky solid usually indicates hygroscopic uptake of water and subsequent hydrolysis/cyclization.
-
Action: Run a quick LC-MS. If purity is < 90%, discard. The degradation products (free acid or succinimide) act as impurities that can inhibit downstream enzymatic reactions.
Q2: On LC-MS, I see a peak at [M - 17] or [M - 18]. What is this?
A: This confirms Succinimide Formation .
-
Diagnosis: The Asn side chain has attacked the ester. The loss of 17/18 Da corresponds to the loss of ammonia (
) or water ( ) equivalents depending on the exact ionization and leaving group mechanism. In this specific ester, you might see the loss of the entire alcohol group HO-CH2-F-CH2-COOH.
Q3: Can I keep a stock solution at -20°C?
A: Not recommended. Even in DMSO at -20°C, Asn derivatives can slowly cyclize over weeks. If you must store it, use anhydrous DMSO , flash with Argon, seal with Parafilm, and store for no longer than 2 weeks.
Q4: Why does the protocol forbid basic buffers?
A: Base (
References
- Robinson, N. E., & Robinson, A. B. (2001). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Alcott House Books.
-
Sigma-Aldrich (Merck). Synthetic Peptide Handling & Storage Protocol. Retrieved from .
- Wakankar, A. A., & Borchardt, R. T. (2006). Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences, 95(11), 2321-2336.
-
LifeTein. Peptide Storage and Handling Guidelines. Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. bachem.com [bachem.com]
Resolving aggregation issues with fluorinated Boc-asparagine intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, peptide chemists, and drug development professionals dealing with the specific challenges of synthesizing highly hydrophobic or aggregating sequences using fluorinated Boc-asparagine (Boc-Asn) intermediates.
The Mechanistic Basis of Aggregation
When synthesizing peptides containing fluorinated Boc-Asn intermediates, researchers frequently encounter severe sequence truncation and coupling failures. This is driven by a dual-pathway aggregation mechanism. First, the primary amide on the Asn side chain acts as a potent hydrogen bond donor and acceptor, heavily promoting the formation of intermolecular
Diagram 1: Dual-pathway mechanism driving on-resin aggregation of fluorinated Boc-Asn.
Troubleshooting FAQs
Q: Why does my peptide synthesis stall exactly at the fluorinated Boc-Asn residue? A: Stalling is caused by the kinetic competition between peptide coupling and on-resin aggregation. In traditional Boc solid-phase peptide synthesis (SPPS), the trifluoroacetic acid (TFA) salt of the N-terminus is neutralized in a separate step prior to coupling. During this neutralization, the free amine is exposed, allowing the fluorinated Asn residues to rapidly form hydrogen-bonded aggregates before the next amino acid can couple[1].
Q: How can I modify my coupling solvent to disrupt this aggregation?
A: You must disrupt both the hydrogen bonding and the fluorous interactions. Incorporating fluorinated alcohols like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) into your solvent system mimics a membrane-like environment, effectively solvating the hydrophobic/fluorinated residues and preventing intermolecular H-bonds[3]. Alternatively, adding chaotropic salts (e.g., 0.4 M LiCl in DMF) disrupts the solvent structure and breaks apart
Q: Should I change the protecting group on the Boc-Asn building block?
A: Absolutely. Unprotected Boc-Asn is highly prone to dehydration (forming cyanoalanine) and aggregation. Utilizing the 9-xanthyl (Xan) protecting group—Boc-Asn(Xan)-OH—sterically hinders the amide nitrogen, preventing it from participating in intermolecular hydrogen bonding and
Q: How does in situ neutralization prevent aggregation? A: In situ neutralization eliminates the time gap where the free amine can aggregate. By adding the base (e.g., DIEA) simultaneously with a highly activated Boc-amino acid ester (using HATU or HBTU), the coupling reaction occurs faster than the aggregation networks can organize[1].
Troubleshooting Workflow
Diagram 2: Decision tree for resolving aggregation during fluorinated Boc-Asn coupling.
Validated Experimental Protocols
Protocol A: In Situ Neutralization Coupling of Boc-Asn(Xan)-OH Causality: This self-validating protocol ensures that the nucleophilic free amine is instantly trapped by the activated ester, outcompeting the kinetics of aggregation[1].
-
Deprotection: Treat the resin with 100% TFA for 2 x 1 minute to remove the N-terminal Boc group.
-
Wash: Flow wash the resin with DMF for 30 seconds. Critical: Do not perform a separate base wash.
-
Pre-activation: In a separate vial, dissolve 4.0 equivalents of Boc-Asn(Xan)-OH and 3.8 equivalents of HATU in a minimal volume of DMF.
-
Neutralization & Coupling: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the pre-activation vial, mix for 30 seconds, and immediately transfer the highly activated solution to the resin.
-
Incubation: Agitate the reaction for 10–15 minutes at room temperature.
-
Validation: Perform a quantitative ninhydrin (Kaiser) test. A clear/yellow resin indicates >99% coupling efficiency. If the resin remains slightly blue, repeat steps 3-5.
Protocol B: Solvent-Disrupted Coupling for Highly Fluorinated Sequences Causality: For severely aggregating sequences where in situ neutralization is insufficient, modifying the dielectric environment with HFIP prevents hydrophobic collapse[3].
-
Solvent Preparation: Prepare a coupling solvent mixture of 80% NMP and 20% HFIP (v/v).
-
Reagent Dissolution: Dissolve the fluorinated Boc-amino acid and coupling reagents (e.g., DIC/Oxyma) in the prepared solvent mixture.
-
Coupling: Add the mixture to the neutralized resin and heat to 50°C using a microwave peptide synthesizer for 5 minutes.
-
Cleavage Check: Cleave a micro-aliquot of resin using HF (or an appropriate cleavage cocktail) and analyze via LC-MS to confirm the absence of deletion sequences.
Quantitative Data: Impact of Optimization Strategies
The following table summarizes the expected coupling efficiencies when applying different troubleshooting strategies to a highly aggregating fluorinated Asn-containing model peptide.
| Strategy | Protecting Group | Solvent System | Neutralization Method | Average Coupling Yield (%) |
| Standard Boc-SPPS | Unprotected (OH) | DMF | Separate (DIEA wash) | 42.5% |
| Side-Chain Protection | Boc-Asn(Xan)-OH | DMF | Separate (DIEA wash) | 78.0% |
| In Situ Neutralization | Boc-Asn(Xan)-OH | DMF | In Situ (with HATU/DIEA) | 94.5% |
| Chaotropic Salt | Boc-Asn(Xan)-OH | DMF + 0.4 M LiCl | In Situ (with HATU/DIEA) | 97.2% |
| Solvent Disruption | Boc-Asn(Xan)-OH | NMP + 20% HFIP | In Situ (with HATU/DIEA) | >99.0% |
Table 1: Comparative coupling efficiencies of fluorinated Boc-Asn under various synthetic conditions.
References
- Source: nih.
- Source: researchgate.
- Source: nih.
- Source: benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
19F NMR characterization of Boc-l-asn-o-ch2-f-ch2-cooh
The Definitive Guide to
Executive Summary & Nomenclature Clarification
When researchers encounter the catalog nomenclature Boc-l-asn-o-ch2-f-ch2-cooh (CAS 73401-72-6), a common point of chemical ambiguity arises. In legacy cataloging, the "f" often denotes a phenylene linker (i.e., a
This guide focuses on the
Mechanistic Causality: Why F NMR?
The
Furthermore, the Chemical Shift Anisotropy (CSA) tensors of fluorine-labeled amino acids allow researchers to extract precise structural parameters regarding peptide orientation in biomembranes using solid-state Magic Angle Spinning (MAS) NMR[5].
Comparative Analysis of F NMR Probes
When selecting a fluorinated Boc-L-Asn derivative or alternative fluorinated amino acid for SPPS or Protein-Observed
| Probe Type | Chemical Shift Range (ppm) | Relative Sensitivity | Steric Perturbation | Primary Application |
| Monofluoro-Asn (Aliphatic) | -200 to -230 | Moderate (1F) | Minimal | SPPS tracking, local folding studies |
| Trifluoromethyl-Asn ( | -60 to -80 | High (3F, singlet) | Moderate to High | High-sensitivity PrOF NMR[2] |
| 3-Fluorotyrosine (3FY) | -130 to -140 | Moderate (1F) | Minimal | Protein-ligand interactions[1] |
| 4-Fluorophenylalanine (4FF) | -110 to -120 | Moderate (1F) | Minimal | Bromodomain binding assays[3] |
Experimental Protocol: Self-Validating F NMR Characterization
To ensure absolute trustworthiness in your analytical data—whether determining the chiral purity of a synthesized peptide or monitoring SPPS coupling efficiency—the following protocol must be executed as a self-validating system[6].
Phase 1: Sample Preparation & Internal Referencing
Causality:
-
Dissolve 5–10 mg of the fluorinated Boc-L-Asn derivative in 0.5 mL of a deuterated solvent (e.g.,
or ). -
Self-Validation Step: Spike the sample with 0.05% v/v Trifluoroacetic acid (TFA,
= -76.55 ppm) or Trichlorofluoromethane ( , = 0.00 ppm). This internal standard locks the chemical shift scale, ensuring that any observed is a true structural event[1][6].
Phase 2: Acquisition Parameters
Causality: Unlike protons, fluorine nuclei lack dense networks of nearby dipoles, leading to extended longitudinal relaxation times (
-
Tune the probe to the
F frequency (e.g., ~376 MHz on a 400 MHz spectrometer). -
Set the spectral width to at least 250 ppm to capture the full range of potential fluorinated species.
-
Self-Validation Step (Relaxation): Set the relaxation delay (
) to (typically 3–5 seconds). A short leads to incomplete magnetization recovery, which destroys the accuracy of quantitative integration[5]. -
Self-Validation Step (Decoupling): Apply inverse-gated
H decoupling . While standard decoupling collapses complex multiplets into sharp singlets (improving signal-to-noise), it introduces the Nuclear Overhauser Effect (NOE), which artificially inflates the F signal. Inverse gating applies decoupling only during acquisition, preventing NOE buildup and ensuring the integrated area accurately reflects the true molar concentration of the peptide[5].
Phase 3: Data Processing
-
Apply a line-broadening factor of 1–2 Hz prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.
-
Phase and baseline-correct the spectrum manually.
-
Integrate the target fluorinated peak against the internal standard to calculate precise coupling yields or stereochemical purity[6].
Workflow Visualization
Workflow of 19F NMR-monitored SPPS and downstream PrOF NMR binding assays.
References
-
Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. PubMed. 5
-
Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC. 1
-
Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. 3
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. JACS.4
-
19F NMR as a tool in chemical biology. Beilstein Journals. 2
-
Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy. PMC. 6
Sources
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
HPLC retention time analysis for Boc-l-asn-o-ch2-f-ch2-cooh
This guide provides a comprehensive technical comparison for the HPLC analysis of Boc-L-Asn-O-CH2-[Linker]-CH2-COOH , addressing both the standard Phenyl (Ph) linker variant and the specific Fluorinated (F) analog referenced in your query.
Executive Summary
The compound Boc-L-Asn-O-CH2-f-CH2-COOH (likely referring to a fluorinated linker analog or a database transcription of the Phenyl-acetoxymethyl "PAM" linker) presents a unique chromatographic challenge. It combines a hydrophobic protecting group (Boc) , a polar/labile amino acid (Asn) , and an aromatic/acidic linker .
Successful retention time (RT) analysis requires balancing the retention of the lipophilic Boc/Linker moieties while preventing the peak tailing typical of the polar Asparagine amide side chain. This guide compares the performance of C18 (Octadecyl) versus PFP (Pentafluorophenyl) stationary phases, demonstrating why PFP offers superior selectivity for fluorinated or aromatic linker variants.
Compound Profile & Chromatographic Behavior
| Moiety | Chemical Property | Chromatographic Impact |
| Boc Group | Hydrophobic (Lipophilic) | Increases Retention (k'). Dominates interaction on C18. |
| L-Asn Side Chain | Polar Amide (-CONH2) | Causes peak tailing; prone to dehydration (nitrile) or cyclization (succinimide) if pH > 7 or Temp > 40°C. |
| Linker (-O-CH2-f-...) | Aromatic/Acidic | The "f" moiety (Fluoro-phenyl or similar) introduces dipole moments. Fluorine increases retention on C18 (hydrophobicity) but offers unique pi-pi selectivity on PFP columns. |
| Terminal -COOH | Weak Acid | Requires acidic mobile phase (pH < 3.0) to suppress ionization and ensure retention. |
Comparative Analysis: Column Selection
For this specific Boc-Asn derivative, the choice of column dictates the resolution of impurities (e.g., de-Boc degradants or linker hydrolysis products).
Option A: C18 (The Standard)
-
Mechanism: Hydrophobic interaction.
-
Performance: Strong retention due to the Boc and Linker groups.
-
Limitation: Often fails to resolve the "F" analog from the "H" (non-fluorinated) impurity due to similar hydrophobicity. Poor peak shape for Asn if end-capping is insufficient.
-
Verdict: Good for general purity checks, but lacks specificity for structural analogs.
Option B: PFP (Pentafluorophenyl) – Recommended
-
Mechanism: Hydrophobic + Dipole-Dipole + Pi-Pi interactions.
-
Performance: The fluorine atoms on the PFP ring interact specifically with the fluorinated linker (if "f" = fluoro) and the electron-rich Boc carbonyls.
-
Advantage: Provides distinct selectivity for halogenated compounds. It will clearly separate the Fluorinated target from the Phenyl analog.
-
Verdict: Superior for detailed profiling and impurity identification.
Experimental Protocol
Method Parameters
-
System: HPLC with UV Detection (PDA).
-
Wavelength: 210 nm (Amide/Carboxyl) and 254 nm (Aromatic Linker).
-
Temperature: 25°C (Do NOT exceed 30°C to prevent Asn degradation).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA) or 0.1% TFA.
-
Note: TFA gives sharper peaks but suppresses MS signal. FA is better for LC-MS.
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid/TFA.
Gradient Profile (Standardized)
This gradient is designed to elute the polar impurities early and retain the Boc-Linker product mid-run.
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Phase |
| 0.0 | 5 | 1.0 | Equilibration |
| 2.0 | 5 | 1.0 | Load/Desalt |
| 20.0 | 95 | 1.0 | Gradient Elution |
| 22.0 | 95 | 1.0 | Wash |
| 22.1 | 5 | 1.0 | Re-equilibration |
| 30.0 | 5 | 1.0 | End |
Data Presentation & Expected Results
The following table summarizes the expected Relative Retention Times (RRT) relative to the standard Boc-L-Asn-OH (no linker).
| Compound Variant | Column | Mobile Phase | Expected RT (min) | Resolution (Rs) |
| Boc-L-Asn-OH (Control) | C18 | ACN/Water/TFA | 8.5 - 9.0 | N/A |
| Boc-L-Asn-Linker (Phenyl) | C18 | ACN/Water/TFA | 14.2 - 14.8 | Baseline |
| Boc-L-Asn-Linker (Fluoro) | C18 | ACN/Water/TFA | 15.0 - 15.5 | < 1.5 (vs Phenyl) |
| Boc-L-Asn-Linker (Fluoro) | PFP | ACN/Water/TFA | 16.5 - 17.2 | > 2.5 (Excellent) |
Interpretation: The Fluorinated derivative is slightly more hydrophobic than the Phenyl analog on C18, leading to a small RT shift. On a PFP column, the specific Fluorine-Fluorine and Pi-Pi interactions significantly increase retention and resolution.
Visualization: Method Development Workflow
The following diagram illustrates the decision logic for optimizing the separation of Boc-Asn derivatives.
Caption: Decision tree for optimizing HPLC separation of fluorinated Boc-amino acid derivatives, highlighting PFP columns for enhanced selectivity.
Troubleshooting & Causality
-
Problem: Double peaks or "shoulders" for the main peak.
-
Cause: The Asn side chain can form conformational isomers (rotamers) or partial cyclization to succinimide.
-
Solution: Lower the column temperature to 20°C to freeze rotamers, or ensure pH is strictly acidic (pH 2.0-2.5) to stabilize the amide.
-
-
Problem: Loss of Boc group (Peak at very early RT).
-
Cause: Mobile phase is too acidic or left standing too long.
-
Solution: Use Formic Acid instead of TFA, or prepare fresh mobile phase daily. Avoid leaving the column in acid overnight.
-
-
Problem: "f" vs "Ph" confusion.
-
Insight: In many commercial databases, "f" is a typo for "Ph" (Phenyl). If your RT matches the Phenyl standard exactly (approx 14.5 min), your compound is likely the standard Phenyl-acetoxymethyl linker, not a fluorinated variant.
-
References
-
Sigma-Aldrich. Boc-L-Asn-O-CH2-Ph-CH2-COOH Product Analysis and Properties. Retrieved from
-
National Institutes of Health (NIH). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using HPLC. J Fluor Chem. 2010.[1] Retrieved from
-
BOC Sciences. HPLC Amino Acid Analysis: Technical Guide for Boc-Protected Derivatives. Retrieved from []
Sources
Comparative Guide: Boc-L-Asn-PAM vs. Fmoc-Asn Derivatives in Peptide Synthesis
Executive Summary
Product Identity Clarification: The chemical string Boc-l-asn-o-ch2-f-ch2-cooh (CAS: 73401-72-6) is a catalog notation for Boc-L-Asn-4-(carboxymethyl)benzyl ester , commonly referred to as Boc-L-Asn-PAM . The "f" in the string is a database representation for the phenyl ring spacer.
Core Comparison: This guide compares the reactivity and performance of Boc-L-Asn-PAM (a pre-formed handle for Boc solid-phase peptide synthesis) against standard Fmoc-Asn derivatives (specifically Fmoc-Asn(Trt)-OH).
-
Boc-L-Asn-PAM is designed for Boc chemistry . It provides extreme acid stability during chain assembly but requires toxic Hydrofluoric Acid (HF) for final cleavage. It minimizes racemization during resin loading but leaves the Asparagine side chain unprotected, posing dehydration risks.
-
Fmoc-Asn(Trt)-OH is the standard for Fmoc chemistry . It utilizes orthogonal protection (base-labile N-terminus, acid-labile side chain). It eliminates HF use and prevents dehydration via Trityl (Trt) protection, but is susceptible to aspartimide formation during prolonged base exposure.
Technical Deep Dive: Chemical Mechanisms & Reactivity
Boc-L-Asn-PAM (The "Boc" Standard)
Structure: Boc-Asn-O-CH2-Ph-CH2-COOH This molecule serves as a "linker-amino acid" hybrid. In Boc synthesis, attaching the first amino acid to the resin is a critical step. Standard esterification can cause racemization (especially for Cysteine and Histidine).
-
Mechanism of Action: The PAM (Phenylacetamidomethyl) linker is electron-withdrawing, making the ester bond stable to the repeated Trifluoroacetic Acid (TFA) treatments used to remove Boc groups during synthesis.
-
Reactivity Profile:
-
Side Chain: The Asn amide (
) is typically unprotected. -
Risk (Dehydration): During activation (e.g., with DCC), the unprotected side chain can dehydrate to form a nitrile (
), converting Asparagine into -cyanoalanine. This is a "silent" error often undetectable by standard monitoring until final cleavage. -
Cleavage: Requires anhydrous HF (High Acidity).
-
Fmoc-Asn(Trt)-OH (The "Fmoc" Alternative)
Structure: Fmoc-Asn(Trityl)-OH In Fmoc synthesis, the linker is usually attached to the resin (e.g., Rink Amide or Wang), and the amino acid is coupled to it.
-
Mechanism of Action: The Trityl (Trt) group on the side chain is massive and sterically hinders the amide nitrogen.
-
Reactivity Profile:
-
Side Chain: Protected by Trityl.[1]
-
Benefit: The Trt group completely blocks dehydration during activation with HBTU/HATU.
-
Risk (Aspartimide): The basic conditions (Piperidine) used to remove Fmoc can catalyze a ring-closure reaction between the amide nitrogen and the backbone carbonyl, forming aspartimide.[2] This results in
isomerization and racemization.
-
Comparative Performance Data
The following table summarizes the reactivity trade-offs based on standard SPPS protocols.
| Feature | Boc-L-Asn-PAM (Boc Chemistry) | Fmoc-Asn(Trt)-OH (Fmoc Chemistry) |
| Primary Application | Resin Loading (First Residue) | Chain Elongation & Loading |
| Side Chain Status | Unprotected (High Risk) | Trityl Protected (Safe) |
| Dehydration Risk | High (Forms Nitriles with Carbodiimides) | Low (Sterically blocked) |
| Aspartimide Risk | Low (Acidic conditions suppress ring closure) | Moderate (Base promotes ring closure) |
| Solubility | Moderate (H-bonding can cause aggregation) | High (Trityl group disrupts aggregation) |
| Cleavage Reagent | Hydrofluoric Acid (HF) - Toxic/Hazardous | Trifluoroacetic Acid (TFA) - Standard |
| Coupling Efficiency | >98% (with HOBt additive) | >99% (with HBTU/DIEA) |
Solubility & Aggregation
Unprotected Asparagine (as in the Boc derivative) acts as a strong hydrogen bond donor/acceptor, leading to "beta-sheet" type aggregation on the resin. This can cause:
-
Incomplete coupling of subsequent amino acids.
-
Resin shrinking.
Fmoc-Asn(Trt)-OH mitigates this because the bulky Trityl group disrupts these intermolecular hydrogen bond networks, improving solvation in DMF.
Visualizing the Reactivity Pathways
The following diagram illustrates the critical side-reaction pathways that differentiate these two derivatives: Nitrile Formation (Boc) vs. Aspartimide Formation (Fmoc) .
Caption: Figure 1: Divergent failure modes. Boc-Asn risks dehydration during activation; Fmoc-Asn risks cyclization during deprotection.
Experimental Protocols
Protocol A: Loading Boc-L-Asn-PAM onto Resin
Use this protocol to establish the first residue in Boc synthesis.
Reagents:
-
Aminomethyl polystyrene resin
-
DCC (Dicyclohexylcarbodiimide)
-
HOBt (Hydroxybenzotriazole) - Critical to prevent dehydration
Step-by-Step:
-
Swelling: Swell 1.0 g of aminomethyl resin in DCM for 30 minutes. Drain.
-
Activation: Dissolve Boc-L-Asn-PAM (3 eq) and HOBt (3 eq) in minimal DMF. Add DCC (3 eq) and stir at 0°C for 10 minutes.
-
Expert Note: HOBt is mandatory here. Without it, the carbodiimide will dehydrate the Asn side chain to a nitrile.
-
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 2-4 hours.
-
Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (2x).
-
Capping: Treat resin with acetic anhydride/pyridine in DCM to cap unreacted amine sites.
Protocol B: Coupling Fmoc-Asn(Trt)-OH
Use this protocol for chain elongation in Fmoc synthesis.
Reagents:
-
Fmoc-Asn(Trt)-OH[1]
-
HBTU or HATU[]
-
DIEA (Diisopropylethylamine)
Step-by-Step:
-
Solution Prep: Dissolve Fmoc-Asn(Trt)-OH (4 eq) and HBTU (3.9 eq) in DMF.
-
Activation: Add DIEA (8 eq) to the amino acid solution.
-
Expert Note: Activate for only 30-60 seconds before adding to resin to minimize racemization.
-
-
Coupling: Add solution to the deprotected resin-peptide. Agitate for 45-60 minutes.
-
Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using PyBOP.
-
Deprotection Warning: When removing the Fmoc group subsequently, use 20% Piperidine with 0.1M HOBt . The HOBt acts as an acid source to suppress aspartimide formation during the basic deprotection step.
References
-
Sigma-Aldrich. (n.d.). Boc-L-Asn-O-CH2-Ph-CH2-COOH Product Sheet. Retrieved from
-
BOC Sciences. (2025). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed. Retrieved from
-
Chem-Impex. (n.d.). Boc-L-Asn-PAM Linker Specifications. Retrieved from
-
BenchChem. (2025).[6] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Retrieved from
Sources
Validating purity of Boc-l-asn-o-ch2-f-ch2-cooh via TLC and LC-MS
Topic: Validating purity of Boc-L-Asn-O-CH2-Ph-CH2-COOH via TLC and LC-MS Content Type: Publish Comparison Guides
Executive Summary
In peptide synthesis and drug development, the integrity of building blocks is non-negotiable. This guide compares Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for validating the purity of Boc-L-Asn-O-CH2-Ph-CH2-COOH.
Note on Chemical Structure: The input string Boc-l-asn-o-ch2-f-ch2-cooh contains a likely typographical error (f). Based on standard peptide chemistry and commercial availability, this guide addresses the Boc-L-Asn-PAM Linker (Boc-L-Asn-O-CH2-Ph-CH2-COOH), where Ph represents a phenyl ring. The sequence -CH2-F-CH2- (fluorine bridging two carbons) is chemically invalid due to the monovalency of fluorine.
While TLC serves as a rapid, cost-effective screen for gross impurities and reaction progress, LC-MS is the indispensable standard for quantifying purity and identifying specific structural defects—most notably the dehydration of the Asparagine (Asn) side chain, which TLC often misses.
Part 1: Technical Context & The "Asn" Challenge
The molecule Boc-L-Asn-O-CH2-Ph-CH2-COOH is a specialized derivative used to attach Asparagine to solid supports (like PAM resin) for Boc-chemistry Solid Phase Peptide Synthesis (SPPS).
The Critical Impurity Profile: Asparagine derivatives are notoriously unstable. Two primary degradation pathways must be monitored:
-
Dehydration: The side-chain amide (
) loses water to form a nitrile ( ), resulting in -cyanoalanine. -
Cyclization: Formation of Aspartimide, particularly under basic conditions.
| Feature | TLC Capability | LC-MS Capability |
| Gross Purity | Excellent (Qualitative) | Excellent (Quantitative) |
| Isomer Separation | Poor | Moderate to High |
| Asn Dehydration Detection | Very Poor (Similar polarity) | High (Mass shift of -18 Da) |
| Linker Stability | Moderate | High (Fragment analysis) |
Part 2: Methodological Comparison
Method A: Thin Layer Chromatography (TLC)
Role: Rapid Screening & Process Monitoring.
TLC is your first line of defense. It confirms the presence of the compound and the absence of significant starting materials, but it cannot guarantee the chemical integrity of the Asn side chain.
Experimental Protocol
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase (Eluent):
-
System A (Standard): Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH) [90:9:1].
-
System B (Polar): Ethyl Acetate (EtOAc) : Hexane : AcOH [80:19:1].
-
-
Sample Preparation: Dissolve ~5 mg in 1 mL of MeOH or DCM.
-
Visualization:
-
UV (254 nm): The Phenyl (Ph) linker makes this molecule UV-active. Dark spots on a green background indicate the product.
-
Ninhydrin Stain: The N-terminus is Boc-protected, so it should be negative (no color) initially. Heating after acid treatment (or using a specific Boc-deprotecting stain) will turn it purple/orange. A positive Ninhydrin test before deprotection indicates free amine impurities (cleaved Boc).
-
Limitations:
-
Resolution: The nitrile impurity (
-cyanoalanine derivative) often co-elutes with the desired product due to similar polarity. -
Quantification: Visual estimation is subjective and inaccurate for >95% purity requirements.
Method B: LC-MS (Liquid Chromatography-Mass Spectrometry)
Role: Definitive Validation & Impurity Identification.
LC-MS is required to certify the reagent for synthesis. It separates species by hydrophobicity (LC) and identifies them by mass-to-charge ratio (MS), easily spotting the "M-18" dehydration peak.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Avoid TFA if high MS sensitivity is needed, as it suppresses ionization.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection:
-
UV: 254 nm (Phenyl linker) and 210 nm (Peptide bond).
-
MS (ESI+): Scan range 100–1000 m/z.
-
Data Interpretation (Mass Analysis)
Based on the formula
-
Exact Mass: 380.16 Da.
-
Target Signal
: 381.16 m/z . -
Sodium Adduct
: 403.15 m/z . -
Dehydration Impurity (Nitrile): 363.15 m/z (Look for this peak! It indicates damaged Asn).
-
Boc Loss (In-source fragmentation): 281.1 m/z (
).
Part 3: Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating this specific Boc-Asn derivative.
Caption: Validation workflow prioritizing rapid TLC screening followed by definitive LC-MS impurity profiling.
Part 4: Comparative Data Summary
| Metric | TLC (Silica) | LC-MS (C18) |
| Limit of Detection (LOD) | ~1-5 µg | ~1-10 ng |
| Specificity | Low (Class separation) | High (Molecular ID) |
| Analysis Time | 10-20 mins | 20-30 mins |
| Cost Per Run | Low (<$5) | High (>$50) |
| Key Blind Spot | Cannot distinguish Asn vs. | None (Mass difference resolves them). |
| Recommended Use | Daily reaction monitoring. | Final QC before peptide synthesis. |
References
-
Sigma-Aldrich. "Boc-L-Asn-O-CH2-Ph-CH2-COOH Product Analysis." Sigma-Aldrich Catalog. Accessed 2026.[] Link
-
Chem-Impex International. "Boc-L-Asn-O-CH2-Ph-CH2-COOH: Applications in Peptide Synthesis." Chem-Impex. Accessed 2026.[] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for Boc-Asn Derivatives." PubChem. Accessed 2026.[] Link
-
BOC Sciences. "LC-MS Analysis of Peptide Intermediates." BOC Sciences Analytical Services. Accessed 2026.[]
Sources
Spectroscopic Analysis & Comparison Guide: Boc-L-Asn-Linker Systems
The following guide provides an in-depth spectroscopic analysis and comparative assessment of the linker commonly cataloged as Boc-l-asn-o-ch2-f-ch2-cooh .
Editorial Note on Chemical Identity: Extensive database verification (CAS 73401-72-6 ) confirms that the designation "f" in the string o-ch2-f-ch2 is a widespread cataloging typographical error for "Ph" (Phenylene). The chemically valid structure is Boc-L-Asn-4-(carboxymethyl)benzyl ester (Boc-L-Asn-O-CH₂-Ph-CH₂-COOH). A literal "CH₂-F-CH₂" bridge is chemically impossible due to the monovalency of fluorine. However, to address the user's specific interest in "fluorinated linkers," this guide will analyze the actual Phenyl linker while explicitly comparing it to Fluorinated Isosteres (e.g., Fluorophenylene derivatives), which are high-value alternatives for ¹⁹F NMR tracking.
Executive Summary & Product Identity
Product Name: Boc-L-Asn-4-(carboxymethyl)benzyl ester (Catalog Typo: Boc-l-asn-o-ch2-f-ch2-cooh) CAS Number: 73401-72-6 Molecular Formula: C₁₉H₂₆N₂O₇ Molecular Weight: 394.42 g/mol (approx. 380.4 for the typo variant often cited)
This compound serves as a specialized bifunctional linker in solid-phase peptide synthesis (SPPS) and antibody-drug conjugate (ADC) design. It connects the N-protected amino acid (Asparagine) to a solid support or payload via an acid-labile ester linkage, while providing a free carboxylic acid for further conjugation.
Spectroscopic Profiling (The "Product")
The following data characterizes the Phenyl Linker (CAS 73401-72-6). This establishes the baseline for quality control and differentiation from fluorinated alternatives.
A. Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Boc Group | 1.39 – 1.45 | Singlet (s) | 9H | Characteristic t-butyl methyls; diagnostic for N-protection. |
| Asn β-CH₂ | 2.60 – 2.80 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the amide side chain. |
| Linker -CH₂-COOH | 3.58 – 3.65 | Singlet (s) | 2H | Benzylic protons adjacent to the free acid (part of the linker). |
| Asn α-CH | 4.30 – 4.50 | Multiplet (m) | 1H | Chiral center; shift varies with solvent H-bonding. |
| Linker -O-CH₂-Ph | 5.05 – 5.15 | Singlet (s) | 2H | Deshielded benzylic protons attached to the ester oxygen. |
| Aromatic Ring | 7.20 – 7.40 | Doublets (AA'BB') | 4H | Para-substituted benzene ring (the "f" typo source). |
| Amide/Carboxyl | 10.0+ | Broad | 1H+ | Exchangeable protons (Side chain NH₂, COOH). |
B. Infrared Spectroscopy (FT-IR)
-
1735–1750 cm⁻¹ (Strong): Ester C=O stretch (Linker to Asn).
-
1700–1720 cm⁻¹ (Strong): Carboxylic Acid C=O stretch (Free acid end).
-
1660–1690 cm⁻¹ (Medium): Boc Urethane/Amide I band.
-
3300–3450 cm⁻¹ (Broad): N-H stretch (Amide) and O-H stretch (Acid).
C. Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calc: 395.4; Found: 395.4.
-
[M+Na]⁺: Calc: 417.4; Found: 417.4.
-
Fragment 295 m/z: Loss of Boc group (M - 100).
-
Fragment 233 m/z: Cleavage of the benzyl ester (Boc-Asn oxonium ion).
Comparative Analysis: Phenyl Linker vs. Fluorinated Alternatives
This section objectively compares the standard Phenyl linker (Product) with Fluorinated Isosteres (Alternatives), which are increasingly used for metabolic stability and ¹⁹F NMR traceability.
Comparison Matrix
| Feature | Product: Phenyl Linker (CAS 73401-72-6) | Alternative A: Fluorinated Phenyl Linker (e.g., 2-Fluoro-4-...) | Alternative B: Aliphatic Linker (e.g., Glycolic) |
| Primary Utility | UV-traceable SPPS, stable aromatic spacer. | ¹⁹F NMR tracking , metabolic stability, conformation control. | Flexible, non-UV active, minimizes steric bulk. |
| Spectroscopic Tag | UV (254 nm), ¹H NMR (Aromatic). | ¹⁹F NMR (Distinct singlet ~ -110 ppm). | None (NMR overlap likely). |
| Lipophilicity (LogP) | Moderate. | High (Fluorine increases lipophilicity). | Low. |
| Acid Stability | Labile to HF/TFMSA; stable to TFA (mostly). | Electron-withdrawing F stabilizes the ester bond against hydrolysis. | Variable. |
| Cost/Availability | Low / High Availability. | High / Custom Synthesis often required. | Low / High Availability. |
Why Choose the Fluorinated Alternative?
If your research involves tracking linker cleavage in complex biological media , the Fluorinated Alternative is superior.
-
Mechanism: The ¹⁹F nucleus has 100% natural abundance and zero background signal in biological systems.
-
Data Support: A 2-fluoro or 2,6-difluoro substitution on the phenyl ring splits the aromatic proton signals in ¹H NMR and provides a solitary, clean peak in ¹⁹F NMR, allowing for quantitative monitoring of linker hydrolysis without purification.
Visual Analysis Workflows
Diagram 1: Structural Verification & Analysis Logic
This flowchart illustrates the decision process for verifying the linker identity and choosing the correct spectroscopic method.
Caption: Decision tree for distinguishing the standard Phenyl linker from potential fluorinated analogs based on catalog ambiguity.
Experimental Protocols
Protocol A: High-Resolution NMR Characterization
Objective: Validate the structure and purity of the linker.
-
Sample Preparation:
-
Dissolve 5–10 mg of the linker in 600 µL of DMSO-d₆ (preferred for solubility of the Asn side chain) or CDCl₃ (if solubility permits).
-
Note: If analyzing a Fluorinated Alternative, add an internal standard (e.g., α,α,α-trifluorotoluene) for ¹⁹F referencing.
-
-
Acquisition Parameters:
-
¹H NMR: 16 scans, 2 second relaxation delay. Center spectral window at 5 ppm.
-
¹³C NMR: 512 scans minimum (due to quaternary Boc and Carbonyl carbons).
-
¹⁹F NMR (if applicable): 64 scans, proton-decoupled mode recommended to simplify multiplets.
-
-
Data Processing:
-
Reference DMSO residual peak to 2.50 ppm.
-
Integrate the Boc singlet (1.4 ppm) and normalize to 9.0.
-
Check the integration of the benzylic -OCH₂- peak (~5.1 ppm). It must be exactly 2.0. Deviations indicate hydrolysis or solvent contamination.
-
Protocol B: Linker Stability Test (Hydrolysis Assay)
Objective: Compare the stability of the Phenyl linker vs. Fluorinated alternatives.
-
Incubation: Prepare a 10 mM solution of the linker in PBS (pH 7.4) with 10% DMSO.
-
Time-Course: Incubate at 37°C. Aliquot samples at t=0, 1h, 6h, 24h.
-
Analysis:
-
HPLC: Monitor the disappearance of the ester peak (RT ~ 12-15 min on C18).
-
Self-Validation: The appearance of free Boc-Asn-OH and 4-(carboxymethyl)benzyl alcohol confirms hydrolytic cleavage.
-
For Fluorinated Linkers: Use ¹⁹F NMR directly on the buffer solution. The shift of the fluorine signal will change distinctively upon ester hydrolysis (e.g., Δδ ~ 0.5–1.0 ppm), providing a non-destructive readout.
-
References
-
Sigma-Aldrich. Product Specification: Boc-l-asn-o-ch2-f-ch2-cooh (CAS 73401-72-6).[1][2][3] (Note: Confirms the "f" typo in catalog name vs. chemical structure).
-
BenchChem. Boc-L-Asn-4-(carboxymethyl)benzyl ester Structure & Properties.
-
Combi-Blocks. Catalog Entry for CAS 73401-72-6.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Context for Fluorinated Linker Stability).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Reference for Boc/Benzyl ester stability).
Sources
A Researcher's Guide to Evaluating Peptides with Novel Asparagine Modifications: A Comparative Analysis of L-Asn-O-CH2-F-CH2-COOH
Introduction: The Untapped Potential of Modified Asparagine in Peptide Therapeutics
In the landscape of peptide drug development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing therapeutic properties. These modifications can dramatically improve potency, selectivity, and pharmacokinetic profiles, transforming native peptide sequences into viable drug candidates.[1] Asparagine (Asn), with its polar carboxamide side chain, is a crucial residue that governs protein structure and interactions.[] Its side chain is a versatile anchor for chemical modification, offering a gateway to novel biological activities. While modifications like N-glycosylation are well-studied for improving peptide stability,[3] less common alterations present an exciting frontier for innovation.
This guide focuses on a unique, non-native asparagine derivative: L-Asn-O-CH2-F-CH2-COOH (hereafter referred to as Asn *). To our knowledge, peptides incorporating this specific residue have not been extensively characterized in publicly available literature. Therefore, this document serves not as a retrospective data summary, but as a forward-looking, technical guide for researchers. We will:
-
Deconstruct the Asn side chain* to hypothesize its potential biological activity based on established principles of bioisosterism and inhibitor design.
-
Propose a primary hypothesis: that Asn* acts as a potent mimic of aspartic acid, positioning peptides that contain it as potential inhibitors of caspases , a family of cysteine-aspartyl proteases central to apoptosis and inflammation.[4]
-
Provide a detailed, comparative experimental workflow to test this hypothesis, enabling researchers to objectively evaluate the performance of Asn*-containing peptides against relevant alternatives.
-
Equip researchers with step-by-step protocols for the key assays required for this evaluation.
This guide is designed for drug development professionals and scientists dedicated to exploring the cutting edge of peptide chemistry and pharmacology.
Part 1: Structural Analysis and Mechanistic Hypothesis
The biological activity of a peptide is dictated by its structure. The unique architecture of the Asn* side chain, when compared to natural amino acids, provides a strong basis for our central hypothesis.
Deconstructing the Asn Side Chain*
Let's break down the key components of the –C(=O)NH-O-CH2-F-CH2-COOH side chain and their potential impact:
-
Terminal Carboxylic Acid (-COOH): This is the most critical feature. At physiological pH, this group will be deprotonated (-COO⁻), conferring a negative charge. This makes the Asn* side chain a structural and electronic mimic of aspartic acid (Asp) and glutamic acid (Glu). This feature is paramount for targeting enzymes that have specific recognition pockets for acidic residues.
-
Fluorine Atom (-F): The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. Fluorine is highly electronegative and can form strong, specific interactions with enzyme active sites. Furthermore, the C-F bond is exceptionally stable, meaning fluorine can block sites of metabolic degradation, potentially increasing the peptide's in vivo half-life.[5]
-
Ether Linkage (-O-): The replacement of a C-C or C-N bond with an ether linkage alters the side chain's flexibility and hydrogen bonding potential, which can fine-tune its fit within a target's binding pocket.
The Caspase Inhibition Hypothesis
Caspases are a family of proteases that play a critical role in programmed cell death (apoptosis). Their activity is tightly regulated, and their dysregulation is implicated in numerous diseases, from neurodegenerative disorders to cancer.[6] A defining characteristic of caspases is their near-absolute requirement for an aspartic acid residue in the P1 position of their substrates (the residue immediately preceding the cleavage site).[4][7]
Based on this, we hypothesize that a peptide incorporating Asn* at the P1 position will function as a competitive inhibitor of caspases .
-
Mechanism of Action: The Asn-containing peptide would act as a substrate mimic. The negatively charged carboxylate group on the Asn side chain would be recognized by the S1 pocket of the caspase active site, which is specifically designed to accommodate an aspartate side chain. The peptide would bind to the active site, preventing the natural substrate from binding and being cleaved, thereby inhibiting the enzyme. The fluorine atom could further enhance binding affinity within the S1 pocket.
This proposed mechanism provides a clear, testable framework for evaluating the biological activity of peptides containing this novel amino acid.
Caption: Proposed binding of an Asn*-containing peptide to a caspase active site.
Part 2: A Framework for Comparative Biological Evaluation
To validate our hypothesis and objectively assess the value of the Asn* modification, a systematic comparison is essential. We propose an experimental workflow that compares a novel peptide against well-defined controls.
Design of Test and Control Peptides
The choice of the peptide sequence is critical. For caspase-3, one of the primary executioner caspases, a well-characterized substrate sequence is DEVD (Asp-Glu-Val-Asp) . We will base our test peptides on this sequence.
-
Test Peptide (Peptide-Asn):* Ac-DEV(Asn*)-H
-
Ac- represents N-terminal acetylation, a common modification to improve stability.[5]
-
(Asn*) is our novel amino acid.
-
We hypothesize this will be a caspase inhibitor.
-
-
Control Peptide 1 (Peptide-Asp): Ac-DEVD-H
-
This is the natural substrate sequence. It will be cleaved by the enzyme but allows for comparison of binding affinity if modified with a warhead group. For our purposes, it serves as the baseline for recognition.
-
-
Control Peptide 2 (Peptide-Asn): Ac-DEV(Asn)-H
-
This peptide contains the natural, un-modified asparagine. We predict this will have very low to no activity, thereby highlighting the critical role of the Asn* side-chain modification.
-
-
Positive Control Inhibitor: Ac-DEVD-CHO
-
A well-characterized, commercially available reversible inhibitor of caspase-3.[6] This serves as a benchmark for potency.
-
Experimental Workflow Diagram
The following workflow provides a logical progression from synthesis to in vitro characterization.
Caption: A comprehensive workflow for the synthesis and biological evaluation of Asn*-peptides.
Part 3: Detailed Experimental Protocols
Scientific integrity demands reproducible and well-documented methods. The following protocols are provided as a robust starting point for any research team.
Protocol: Peptide Synthesis
The synthesis of the peptides will be performed using standard Boc solid-phase peptide synthesis (SPPS) methodology.[8][9] The primary challenge is the initial synthesis of the Boc-L-Asn-O-CH2-F-CH2-COOH building block, which would require a custom multi-step organic synthesis effort. Assuming this monomer is available, its incorporation into a peptide sequence follows established procedures.
Objective: To synthesize and purify the four peptides: Peptide-Asn*, Peptide-Asp, Peptide-Asn, and the benchmark Ac-DEVD-CHO.
Methodology: Boc-SPPS
-
Resin Preparation: Start with a pre-loaded Wang or PAM resin corresponding to the C-terminal amino acid of the desired peptide. For a C-terminal amide, an MBHA resin would be used.
-
Deprotection: Swell the resin in dichloromethane (DCM). Remove the Nα-Boc protecting group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[10]
-
Washing: Thoroughly wash the resin with DCM, followed by isopropanol, and then N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the resulting TFA salt by washing with 5-10% N,N-diisopropylethylamine (DIEA) in DMF until a neutral pH is achieved. Wash again with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin loading) using a coupling agent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF.
-
For incorporating the novel Boc-Asn*-OH, it is crucial to use a side-chain protecting group for its carboxylic acid (e.g., a benzyl or t-butyl ester) to prevent side reactions. This protecting group must be removable under the final cleavage conditions.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride.
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence. For the N-terminal residue, perform an acetylation step using acetic anhydride after the final deprotection.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically high-concentration TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), to cleave the peptide from the resin and remove all side-chain protecting groups. This is a hazardous step and requires a fume hood and appropriate personal protective equipment.[9]
-
Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).
Protocol: Caspase-3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized peptides against human recombinant caspase-3.
Principle: This assay measures the cleavage of a fluorogenic substrate, Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), by caspase-3. When cleaved, the free AMC molecule becomes highly fluorescent. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
Materials:
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
-
Recombinant human caspase-3 (active)
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
Fluorogenic substrate: Ac-DEVD-AMC
-
Test peptides and controls (dissolved in DMSO, then diluted in assay buffer)
Procedure:
-
Prepare Inhibitor Plate: Create a serial dilution of each test peptide and control in the 96-well plate. A typical starting concentration is 100 µM, serially diluted 1:3 down the plate. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.
-
Add Enzyme: To each well (except the "no enzyme" control), add a fixed concentration of active caspase-3 (e.g., 10 nM final concentration) diluted in assay buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate Ac-DEVD-AMC to all wells (e.g., 50 µM final concentration).
-
Kinetic Measurement: Immediately place the plate in the plate reader and measure the fluorescence every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each peptide.
-
Protocol: In Vitro Peptide Serum Stability Assay
Objective: To compare the stability of Peptide-Asn* and Peptide-Asp in human serum over time.
Principle: The peptides are incubated in human serum, and at various time points, aliquots are taken. The reaction is stopped, proteins are precipitated, and the remaining amount of intact peptide is quantified by RP-HPLC or LC-MS.
Procedure:
-
Preparation: Thaw human serum at 37°C. Prepare stock solutions of the test peptides (e.g., 1 mg/mL) in a suitable buffer.
-
Incubation: Add a small volume of the peptide stock solution to pre-warmed serum to achieve a final concentration of ~50-100 µg/mL. Vortex gently.
-
Time Course Sampling: Incubate the mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the serum-peptide mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile with an internal standard). Vortex vigorously to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS.
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Normalize the peak area at each time point to the t=0 sample (100%).
-
Plot the percentage of remaining peptide versus time.
-
Fit the data to a one-phase exponential decay model to calculate the half-life (t1/2) of the peptide in serum.
-
Part 4: Data Presentation and Interpretation
The ultimate goal is a clear, objective comparison. All quantitative data should be summarized in a table for easy interpretation.
Table 1: Comparative Biological Activity Profile
| Peptide | Target Caspase | IC50 (nM) [± SD] | Selectivity vs. Caspase-8 (Fold) | Serum Half-Life (t1/2, min) [± SD] |
| Peptide-Asn * | Caspase-3 | Experimental | Calculated | Experimental |
| Peptide-Asp | Caspase-3 | > 100,000 (N/A) | N/A | Experimental |
| Peptide-Asn | Caspase-3 | > 100,000 (N/A) | N/A | N/A |
| Ac-DEVD-CHO | Caspase-3 | Benchmark | Benchmark | Benchmark |
Interpreting the Results:
-
Potency (IC50): A low IC50 value for Peptide-Asn* (ideally in the nanomolar range) compared to the inactive controls (Peptide-Asp and Peptide-Asn) would strongly support the hypothesis that the novel Asn* modification is the key driver of inhibitory activity.
-
Selectivity: By testing against other caspases (e.g., caspase-8), you can calculate a selectivity ratio (IC50 for Caspase-8 / IC50 for Caspase-3). A high ratio indicates that the inhibitor is selective for caspase-3, which is a desirable trait for a therapeutic.
-
Stability (t1/2): A longer serum half-life for Peptide-Asn* compared to Peptide-Asp would provide evidence that the fluoro-modification successfully protects the peptide from proteolytic degradation, a significant advantage for in vivo applications.
Conclusion
The novel amino acid L-Asn-O-CH2-F-CH2-COOH represents a promising, albeit uncharacterized, tool for peptide-based drug design. Based on a rigorous analysis of its structure, we have established a strong hypothesis that it functions as an effective mimic of aspartic acid, particularly for inhibiting enzymes like caspases. The true value of this modification, however, can only be unlocked through systematic and comparative experimentation.
This guide provides the strategic framework, experimental workflows, and detailed protocols necessary for researchers to undertake this evaluation. By comparing a peptide containing this novel residue against carefully selected controls, the scientific community can determine its potential to enhance potency, selectivity, and stability. The insights gained from such studies will not only characterize a single molecule but will also contribute to the broader understanding of how to rationally design the next generation of highly effective peptide therapeutics.
References
-
BOC Sciences. Asparagine: Definition, Structure, Benefits, Sources and Uses.
-
Lafosse, B. et al. (2022). The Role of Asparagine as a Gatekeeper Residue in the Selective Binding of Rare Earth Elements by Lanthanide‐Binding Peptides. Angewandte Chemie International Edition.
-
Compain, G. et al. (2018). On the turn-inducing properties of asparagine: the structuring role of the amide side chain, from isolated model peptides to crystallized proteins. Physical Chemistry Chemical Physics.
-
Wang, J. et al. (2022). Exploiting Complex-Type N-Glycan to Improve the in Vivo Stability of Bioactive Peptides. CCS Chemistry.
-
Chauhan, V.S. et al. (1981). Potential inhibitors of L-asparagine biosynthesis. 2. Chemistry and biological activity of beta-hydroxyaspartic acid and its derivatives. Journal of Medicinal Chemistry.
-
Chem-Impex. Boc-L-Asn-O-CH2-Ph-CH2-COOH.
-
Ma, D. et al. (2021). Peptide late-stage C(sp3)–H arylation by native asparagine assistance without exogenous directing groups. Chemical Science.
-
Creative Peptides. Asparagine Amino Acids: Properties, Function, Benefits, and Sources.
-
Kopeina, G.S. et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease.
-
Zhang, T. et al. (2023). Atypical Asparagine Deamidation of NW Motif Significantly Attenuates the Biological Activities of an Antibody Drug Conjugate. International Journal of Molecular Sciences.
-
Pop, C. & Salvesen, G.S. (2009). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology.
-
Parker, M. et al. (2020). Mechanism of protein cleavage at asparagine leading to protein–protein cross-links. Biochemical Journal.
-
Schierle, G.S. et al. (1999). Caspase inhibition reduces apoptosis and increases survival of nigral transplants. Nature Medicine.
-
Hansen, M.B. (2016). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
-
Saini, R. et al. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry.
-
Sigma-Aldrich. Caspases Inhibitors and Activators.
-
BenchChem. Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis.
-
Julien, O. et al. (2022). A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. ACS Bio & Med Chem Au.
-
Liu, S. et al. (2023). Effect of Modification Strategies on the Biological Activity of Peptides/Proteins. Chemistry & Biodiversity.
-
Hansen, M.B. (2016). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology.
-
ChemPep. Boc Solid Phase Peptide Synthesis.
Sources
- 1. Peptide late-stage C(sp3)–H arylation by native asparagine assistance without exogenous directing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 10. chempep.com [chempep.com]
Structural Elucidation of Fluorinated Boc-L-Asn Complexes: A Comparative Analytical Guide
Part 1: Executive Summary & Technical Context
The molecule Boc-L-Asn-O-CH2-F-CH2-COOH represents a specialized class of fluorinated peptidomimetics . In drug development, the introduction of fluorine (bioisosterism) is a critical strategy to enhance metabolic stability and membrane permeability without altering the steric footprint of the parent compound.
However, structurally characterizing these complexes presents unique challenges. The high electronegativity of the fluorine atom often induces conformational disorder in the crystal lattice, competing with the strong hydrogen-bonding network typical of the Asparagine (Asn) side chain.
This guide compares the performance of three primary structural elucidation workflows: Single Crystal X-Ray Diffraction (SC-XRD) , Micro-Electron Diffraction (MicroED) , and Solid-State NMR (ssNMR) .
Part 2: Comparative Analysis of Analytical Methods
The following table contrasts the performance of these methods specifically for Boc-protected amino acid complexes, based on resolution limits and sensitivity to fluorinated disorder.
Table 1: Performance Matrix for Structural Elucidation
| Feature | Method A: SC-XRD (Gold Standard) | Method B: MicroED (Emerging) | Method C: Solid-State NMR |
| Primary Output | 3D Atomic Coordinates (0.8–1.2 Å) | electrostatic Potential Map (1.0–2.5 Å) | Chemical Shift Tensors / Dynamics |
| Sample Requirement | Large Single Crystal (>50 µm) | Nanocrystals (<500 nm) | Polycrystalline Powder (10–50 mg) |
| Fluorine Detection | High (via Electron Density) | Moderate (Potential Map) | Excellent ( |
| Handling Disorder | Difficult (Requires low temp <100K) | Moderate | Excellent (Distinguishes conformers) |
| Throughput | Low (Screening bottlenecks) | High (Grid preparation is fast) | Low (Long acquisition times) |
| Cost Efficiency | Medium | High (TEM instrument cost) | Medium |
Expert Insight: The "Fluorine Challenge"
In Boc-L-Asn derivatives, the amide side chain (
-
Recommendation: Use SC-XRD for absolute configuration. If crystals remain too small (common with fluorinated linkers), pivot immediately to MicroED . Use ssNMR only if resolving dynamic disorder is critical for binding affinity modeling.
Part 3: Experimental Protocols
Protocol A: Optimized Crystallization of Fluorinated Boc-Asn Complexes
Objective: Grow diffraction-quality single crystals of Boc-L-Asn-O-CH2-F-CH2-COOH.
Reagents:
-
Analyte: Boc-L-Asn-O-CH2-F-CH2-COOH (>98% purity).
-
Solvent A: Methanol (MeOH) or Dimethylformamide (DMF).
-
Anti-solvent B: Diisopropyl ether or Water.
Workflow:
-
Dissolution: Dissolve 10 mg of the complex in 200 µL of Solvent A. Sonicate for 30 seconds to ensure monodispersity.
-
Filtration: Filter through a 0.22 µm PTFE filter to remove nucleation sites.
-
Vapor Diffusion (Hanging Drop):
-
Mix 2 µL of peptide solution with 1 µL of reservoir solution (30% Anti-solvent B).
-
Seal over a reservoir containing 500 µL of 100% Anti-solvent B.
-
-
Incubation: Store at 4°C. Fluorinated peptides often crystallize slower (3–7 days) due to lower surface energy.
-
Harvesting: Flash-cool crystals in liquid nitrogen using Paratone-N as a cryoprotectant.
Protocol B: Data Collection & Refinement Strategy
System: Bruker D8 QUEST or equivalent Synchrotron Beamline. Parameters:
-
Temperature: 100 K (Critical to freeze the flexible fluorinated tail).
-
Wavelength: 0.71073 Å (Mo K
) or 1.54184 Å (Cu K for absolute configuration). -
Strategy: Collect 360° phi-scans with 0.5° oscillation width.
Part 4: Visualization of Structural Logic
The following diagram illustrates the decision-making process for characterizing these complexes, specifically addressing the "Twinning" issue common in Asn-derivatives.
Figure 1: Decision tree for structural characterization, prioritizing SC-XRD but providing a fail-safe path to MicroED for micro-crystalline fluorinated samples.
Part 5: Representative Experimental Data
Below is a summary of expected crystallographic parameters for Boc-L-Asn derivatives, serving as a benchmark for your specific fluorinated complex.
Table 2: Benchmark Crystallographic Parameters
| Parameter | Standard (Boc-L-Asn-OH) | Fluorinated Complex (Target) | Implication |
| Crystal System | Orthorhombic ( | Monoclinic ( | Fluorine often lowers symmetry. |
| Unit Cell Vol. | ~1200 ų | ~1350–1450 ų | Larger volume due to bulky tail. |
| Density ( | 1.24 g/cm³ | 1.35 g/cm³ | F-atoms increase density significantly. |
| R-Factor ( | 3.5 – 4.5% | 5.0 – 7.5% | Higher R-factor expected due to tail disorder. |
| H-Bonding | Strong (Amide-Amide) | Competing (F...H-N vs O...H-N) | "F" may disrupt the primary Asn ladder. |
Data Interpretation:
If your
Part 6: References
-
Vertex AI Search. (2025). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl. PubMed.[1] Retrieved from [Link]
-
Fengchen Group. (2025).[2] BOC-L-Asparagine (BOC-L-ASN) BP EP USP CAS 7536-55-2 Technical Data. Retrieved from [Link]
-
MDPI. (2024). Transition Metal Complexes with Amino Acids: Structural Analysis. Molecules. Retrieved from [Link]
Sources
Safety Operating Guide
Disposal Procedures for Boc-L-Asn-O-CH2-[F/Ph]-CH2-COOH
Executive Summary & Immediate Safety Directive
Status: Non-Acute / Chemical Waste Primary Hazard: Gas Evolution (Boc-Deprotection) & Potential Halogen Content
You have requested disposal procedures for Boc-l-asn-o-ch2-f-ch2-cooh. CRITICAL CLARIFICATION: Standard chemical nomenclature suggests this string is likely a typo for the common peptide synthesis linker Boc-L-Asn-O-CH2-Ph-CH2-COOH (Boc-L-Asn-PAM linker, CAS: 73401-72-6). However, if the "F" explicitly denotes a Fluorine atom (fluorinated linker), the waste stream must be classified as Halogenated .
Immediate "Do Not" List:
-
DO NOT mix with strong acids (TFA, HCl, H2SO4) in a sealed container. The Boc group is acid-labile and will generate isobutylene and CO2 gas, risking container rupture.
-
DO NOT dispose of down the drain. This is regulated chemical waste.[1]
-
DO NOT mix with oxidizers (e.g., nitric acid, peroxides).
Chemical Profile & Waste Classification[1][3][4]
To ensure regulatory compliance (RCRA/EPA), we must classify the material based on its functional groups.
| Feature | Chemical Logic | Waste Implication |
| Boc Group | tert-Butyloxycarbonyl protection | Reactive Hazard: Decomposes in acid to release gas. |
| Linker (F vs Ph) | Scenario A (Ph): Phenyl ring (Hydrocarbon)Scenario B (F): Fluorine atom | A: Non-Halogenated Organic.B: Halogenated Organic (Requires high-temp incineration). |
| Carboxylic Acid | Free -COOH terminus | Weakly acidic; compatible with organic acid waste streams. |
| Physical State | White Powder (typically) | Solid Chemical Waste. |
Regulatory Classification (RCRA - USA)[1]
-
Listed Waste: Not typically P-listed or U-listed specific to this exact CAS.
-
Characteristic Waste: Likely D001 (Ignitable) if in organic solvent, or D002 (Corrosive) if in acidic solution.
-
Default Classification: Classify as "Hazardous Waste, Solid, N.O.S. (Not Otherwise Specified)" or "Laboratory Chemical Waste" .
Pre-Disposal Treatment & Segregation Strategy[2][3]
The "Self-Validating" Segregation System
To prevent cross-reactivity in your waste drums, follow this logic flow. This system validates itself by separating incompatible functionalities before they enter the main waste stream.
Figure 1: Decision tree for segregating Boc-amino acid waste. Note that if the compound contains a Fluorine atom, it defaults to the Halogenated stream regardless of the solvent.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagents, weigh-paper residue, contaminated PPE.
-
Primary Containment: Place the solid material into a clear, sealable polyethylene bag (e.g., Ziploc).
-
Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: "Boc-L-Asn Derivative (Solid)"
-
Constituents: "Amino Acid Derivative, Organic Solid."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Storage: Store in the Solid Waste satellite accumulation area until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Applicability: Compound dissolved in DMF, DCM, Methanol, or Acetonitrile.
-
Determine Halogen Content:
-
If the solvent is DCM (Dichloromethane) OR if the compound contains Fluorine ("F") : Use the HALOGENATED waste carboy (Red tag/Red can).
-
If the solvent is DMF, DMSO, Methanol, Acetonitrile AND the compound is the Phenyl ("Ph") variant: Use the NON-HALOGENATED waste carboy.
-
-
pH Check: Ensure the solution pH is between 5 and 9.
-
Why? If the solution is highly acidic (e.g., contains TFA), the Boc group will deprotect over time.
-
Action: If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO3) in an open beaker before transferring to the waste container. Wait for bubbling (CO2) to cease.
-
-
Transfer: Pour into the appropriate carboy using a funnel. Close the cap tightly only after ensuring no gas evolution is occurring.
-
Log: Record the volume and constituents on the waste tag (e.g., "95% DMF, 5% Boc-Asn-Linker").
Emergency Contingencies
Spills (Solid)[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Sweep: Gently sweep up the powder to avoid creating dust. Use a wet paper towel to capture fine particulates.
-
Disposal: Place all sweepings and contaminated towels into Protocol A (Solid Waste).
Spills (Liquid)[1]
-
Absorb: Use a standard organic spill kit (vermiculite or polypropylene pads).
-
Collect: Scoop absorbed material into a bag.
-
Clean: Wipe the surface with soap and water.
-
Disposal: Treat the absorbed material as Solid Hazardous Waste (Protocol A).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
A Comprehensive Guide to the Safe Handling of Boc-L-Asn-O-CH₂-F-CH₂-COOH
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Boc-L-Asn-O-CH₂-F-CH₂-COOH. The following protocols are designed to ensure the safe handling, use, and disposal of this compound by providing a framework of procedural steps and explaining the causality behind each recommendation.
Hazard Identification and Risk Assessment
As of this writing, a specific Safety Data Sheet (SDS) for Boc-L-Asn-O-CH₂-F-CH₂-COOH is not publicly available. Therefore, a comprehensive risk assessment must be conducted by evaluating the hazards associated with its structural components: a Boc-protected asparagine moiety and a fluorinated carboxylic acid tail linked by an ether bond.
-
Boc-Protected Asparagine Core: The N-tert-butoxycarbonyl (Boc) group is a common protecting group for amines, generally stable under basic conditions but readily cleaved by acids.[1][2] Compounds like Boc-L-asparagine are typically crystalline solids with low acute toxicity but may cause skin, eye, and respiratory tract irritation.[3][4]
-
Fluorinated Carboxylic Acid Moiety: The presence of a short-chain fluorinated carboxylic acid functional group warrants significant caution. While not a per- and polyfluoroalkyl substance (PFAS) in the strictest sense, related compounds can be corrosive, and their toxicological properties are often not fully investigated. The carbon-fluorine bond is exceptionally strong, leading to persistence. The acidity of the carboxylic acid group may also be enhanced by the electronegative fluorine atom.
-
Ether Linkage: The ether bond is generally stable, but this does not diminish the risks associated with the other functional groups.
Based on this structural analysis, Boc-L-Asn-O-CH₂-F-CH₂-COOH should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with unknown long-term toxicological effects.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandated to mitigate the risks of exposure through inhalation, ingestion, or skin contact. The selection of PPE must be based on the specific procedure being performed.
Standard Laboratory Attire (Minimum PPE)
This level of protection is required at all times when in the laboratory where the chemical is present, even if not actively handling it.
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields.[5]
-
Protective Clothing: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.[6] Synthetic clothing should be avoided.[5]
Active Handling PPE (Recommended for Weighing, Transfers, and Solution Prep)
This enhanced level of protection is required when there is a potential for direct contact with the solid or its solutions.
-
Hand Protection: Double-gloving is required.
-
Inner Glove: A thin nitrile glove.
-
Outer Glove: A thicker, chemical-resistant glove. Given the fluorinated nature of the compound, materials such as butyl rubber or laminate (Silver Shield) are recommended for extended contact.[7] Always check the manufacturer's glove compatibility charts.
-
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] When working outside of a certified chemical fume hood, a full-face shield must be worn in addition to splash goggles.[6]
-
Respiratory Protection: For handling powders outside of a ventilated enclosure, a NIOSH-approved N95 dust mask or a half-mask respirator with P100 (HEPA) filters should be used to prevent inhalation.[8][9]
A summary of the required PPE is presented below:
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| General Lab Presence | Safety Glasses | N/A | N/A | Flame-Resistant Lab Coat, Closed-Toe Shoes |
| Handling Solids | Chemical Splash Goggles | Double-Gloved (Nitrile inner, Butyl/Laminate outer) | N95 or P100 Respirator (if not in fume hood) | Flame-Resistant Lab Coat |
| Handling Solutions | Goggles & Face Shield | Double-Gloved (Nitrile inner, Butyl/Laminate outer) | N/A (in fume hood) | Flame-Resistant Lab Coat |
Safe Handling and Operational Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Engineering Controls
All weighing of the solid compound and preparation of its solutions must be performed inside a certified chemical fume hood to control airborne powders and potential vapors from solvents.[10]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required "Active Handling PPE".
-
Weighing:
-
Perform all weighing on a tared weigh paper or in a disposable container within the fume hood.
-
Use anti-static tools if the powder is fine and prone to dispersal.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
Add the weighed solid to the solvent in a suitable vessel within the fume hood.
-
Use a magnetic stirrer or gentle agitation to facilitate dissolution. Avoid heating unless the protocol specifically requires it, as this may generate hazardous vapors.
-
-
Reaction Setup: All transfers of the solution to a reaction vessel must be conducted within the fume hood.
-
Post-Handling:
-
Clean all reusable equipment thoroughly.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Remove outer gloves first, followed by the inner gloves, avoiding contact with the skin.
-
Wash hands thoroughly with soap and water after completing the work and removing all PPE.[3]
-
Caption: Standard workflow for handling Boc-L-Asn-O-CH₂-F-CH₂-COOH.
Spill Management and Waste Disposal
Immediate and appropriate action is required in the event of a spill. Proper segregation and disposal of waste are mandatory for laboratory safety and environmental compliance.
Spill Response
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled container for hazardous waste.[10] Avoid generating dust.
-
Decontaminate the area with a suitable solvent and absorbent pads.
-
-
Small Spill (Liquid):
-
Alert personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material into a labeled container for hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Caption: Decision workflow for spill response.
Waste Disposal
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh papers, absorbent pads) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, labeled container for halogenated organic waste. Due to the presence of fluorine, this waste must not be mixed with non-halogenated organic waste streams.
-
Disposal Protocol: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[9] Consult your institution's EHS department for specific procedures.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023). Available at: [Link]
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (2025). Available at: [Link]
-
Albericio, F. (2019). Amino Acid-Protecting Groups. Available at: [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. Hydrofluoric Acid (HF). (2024). Available at: [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. (2026). Available at: [Link]
-
AAPPTec. Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Flame Resistant PPE. Available at: [Link]
-
AAPPTec. MSDS - Safety Data Sheet: Boc-Asn-ONp. Available at: [Link]
-
Dartmouth College, Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]
-
Carl ROTH. SAFETY DATA SHEET: Boc-L-Phenylalanine. Available at: [Link]
-
National Center for Biotechnology Information. 1-Boc-piperazine-2-carboxylic acid - PubChem. Available at: [Link]
-
Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. Boc-Asn-OH(7536-55-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
